5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-
Description
The exact mass of the compound 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQLTELAOKOFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)N=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073402 | |
| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15217-53-5 | |
| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15217-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. This heterocyclic compound, part of the broader class of tetrazole derivatives, is of growing interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols, and visualizes the synthetic workflow.
Chemical Structure and Properties
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS No. 15217-53-5) is a substituted tetrazole featuring an ethyl group at the N1 position and a thione group at the C5 position.[1] It exists in tautomeric equilibrium with its thiol form, 1-ethyl-1H-tetrazole-5-thiol. The thione form is generally favored in the solid state.
The tetrazole ring is a key structural motif in various pharmaceutical agents, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and pharmacokinetic profiles.[2][3][4]
Physicochemical and Spectroscopic Data
The following tables summarize the known quantitative properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15217-53-5 | [1] |
| Molecular Formula | C₃H₆N₄S | [1] |
| Molecular Weight | 130.17 g/mol | [1] |
| Appearance | White crystal | [5] |
| Melting Point | 48 °C | [5] |
| Boiling Point | 245.2±23.0 °C (Predicted) | |
| LogP | 0.65 (Predicted) |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 13.97 (s, 1H), 4.37 (q, J=7.3 Hz, 2H), 1.55 (t, J=7.3 Hz, 3H) | [5] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 163.30, 42.80, 13.26 | [5] |
| FT-IR (KBr, cm⁻¹) | 3448, 2985, 1531, 1334, 1141 | [5] |
| Elemental Analysis (Calculated) | C, 27.68; H, 4.65; N, 43.04 | [5] |
| Elemental Analysis (Found) | C, 27.68; H, 4.61; N, 43.05 | [5] |
Experimental Protocols
Synthesis of 1-Ethyl-1H-tetrazole-5(4H)-thione
The following protocol is adapted from a facile one-pot synthesis method.[5][6] This reaction involves the cycloaddition of an isothiocyanate with sodium azide in an aqueous medium.
Materials:
-
Ethyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl isothiocyanate (10 mmol), sodium azide (12 mmol), and pyridine (10 mmol) in water (20 mL), stir the solution at room temperature.
-
Monitor the reaction for completion, which is typically observed within 2 hours.
-
Upon completion, acidify the reaction mixture to a pH of approximately 2-3 by adding 1N HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization to obtain 1-ethyl-1H-tetrazole-5(4H)-thione as a white crystalline solid.
The general workflow for the synthesis and subsequent characterization is visualized in the diagram below.
Biological Activity and Potential Applications
While specific studies on the biological signaling pathways of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are not extensively documented, the tetrazole class of compounds is well-regarded in medicinal chemistry for a wide range of biological activities.[3] Derivatives have been investigated for their potential as:
-
Antidiabetic Agents: Acting as agonists for peroxisome proliferator-activated receptors (PPARs) or inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B).[2]
-
Antibacterial Agents: Showing efficacy against various bacterial strains.[7]
-
Anticancer Agents: Some tetrazole derivatives have been shown to act as microtubule destabilizers.
The thione group and the overall structure of the molecule suggest potential for coordination chemistry and use as a ligand in the development of novel metal-based therapeutics.[8] Furthermore, related compounds like 5-(ethylthio)-1H-tetrazole are used as activating agents in oligonucleotide synthesis, highlighting the utility of this chemical family in biotechnology and drug development.[9]
Safety and Handling
Based on GHS classifications from supplier data, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is considered hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is a versatile heterocyclic compound with established synthetic routes and well-defined spectroscopic characteristics. While its specific biological mechanisms require further investigation, its structural similarity to other biologically active tetrazoles suggests significant potential for applications in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers exploring the chemical space and potential applications of this and related compounds.
References
- 1. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sjpas.com [sjpas.com]
- 9. 5-(Ethylthio)-1H-tetrazole (ETT) | CAS 89797-68-2 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
"5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" molecular structure
An In-depth Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, also known by its tautomeric name 1-Ethyl-1H-tetrazole-5-thiol, is a heterocyclic organic compound featuring a tetrazole ring. This scaffold is of significant interest in medicinal chemistry and materials science.[1] The molecule is characterized by its potential for thione-thiol tautomerism, which plays a crucial role in its reactivity and biological interactions.[1][2] Tetrazole derivatives are recognized as important bioisosteres of carboxylic acids and are key intermediates in the synthesis of pharmaceuticals, including potential anti-inflammatory, antibacterial, and anti-hypertensive agents.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, experimental protocols for its synthesis, and its relevance in scientific research.
Molecular Structure and Properties
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS Number: 15217-53-5) is a five-membered heterocyclic compound containing four nitrogen atoms and a sulfur atom.[1][4] A key characteristic of this molecule is its existence as a mixture of tautomers: the thione form (1-ethyl-1,2-dihydro-5H-tetrazole-5-thione) and the thiol form (1-ethyl-1H-tetrazole-5-thiol).[1] This equilibrium is fundamental to its chemical behavior, influencing its role as a nucleophile and its ability to coordinate with metal ions.[1]
Physicochemical and Computed Properties
The quantitative properties of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | 1-ethyl-2H-tetrazole-5-thione | [4] |
| CAS Number | 15217-53-5 | [4] |
| Molecular Formula | C₃H₆N₄S | [1][4] |
| Molecular Weight | ||
| Molar Mass | 130.17 g/mol | [4] |
| Exact Mass | 130.03131738 Da | [4] |
| Physical Properties | ||
| Melting Point | 43 - 50 °C | [3][5] |
| Density (Predicted) | 1.53±0.1 g/cm³ | [3] |
| Computed Properties | ||
| XLogP3-AA (LogP) | 0.65 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Polar Surface Area | 72.1 Ų | [4] |
Tautomerism
The tautomeric equilibrium between the thione and thiol forms is a defining feature of this compound. The thione form possesses a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH). This dynamic relationship is crucial for its reactivity, particularly in alkylation reactions which can occur at either the sulfur or a nitrogen atom.
Thione-thiol tautomeric equilibrium.
Experimental Protocols
Synthesis via [3+2] Cycloaddition
A facile and high-yield synthesis of 1-substituted tetrazole-5-thiones involves the [3+2] cycloaddition reaction between an organic isothiocyanate and sodium azide.[5][6] This method is efficient and often performed in an aqueous medium.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl isothiocyanate (1.0 eq) and sodium azide (1.1 eq) in a mixture of water and a catalytic amount of pyridine.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[5]
-
Work-up: Upon completion, cool the reaction mixture in an ice bath.
-
Acidification: Carefully acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of ~2-3. This will protonate the tetrazole-thiolate salt, causing the product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.[5]
General workflow for the synthesis of the title compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For the thione tautomer, a characteristic signal for the N-H proton is expected to appear at a very downfield chemical shift, potentially around δ 13.5-14.5 ppm, due to hydrogen bonding.[5] The ethyl group will show a typical quartet for the -CH₂- group and a triplet for the -CH₃ group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Expected characteristic peaks would include N-H stretching vibrations, C=N and N=N stretching from the tetrazole ring, and a C=S thione stretch.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight of the compound (130.17 g/mol ).
-
-
Melting Point Analysis:
Applications and Research Relevance
While direct applications in signaling pathways are not documented for this specific small molecule, its structural motifs are of high value in drug discovery and materials science.
-
Pharmaceutical Intermediate: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3][7] This makes 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione a valuable building block for synthesizing more complex drug candidates.[3]
-
Oligonucleotide Synthesis: A closely related S-alkylated derivative, 5-(Ethylthio)-1H-tetrazole (ETT), is widely used as a highly efficient coupling activator in the automated solid-phase synthesis of DNA and RNA.[8][9] ETT facilitates the rapid and clean formation of phosphodiester bonds, which is critical in the production of oligonucleotides for research, diagnostics, and therapeutics like mRNA vaccines.[9]
-
Bioconjugation and Click Chemistry: The presence of the thiol group in the tautomeric form makes the compound suitable for thiol-ene "click" chemistry reactions.[3] This allows for the efficient and stable covalent attachment of the tetrazole moiety to other molecules, which is useful in creating bioconjugates or functionalized polymers.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is classified as a hazardous substance.[4]
-
Hazards: Harmful if swallowed, harmful in contact with skin, causes serious eye damage, and is harmful if inhaled.[4]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is a versatile heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the unique chemical properties imparted by the tetrazole-thione core and its tautomerism, makes it a valuable reagent. Its structural relationship to key reagents in bioconjugation and oligonucleotide synthesis underscores the importance of this class of compounds for researchers in drug development and molecular biology.
References
- 1. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]
- 2. 1-[2-(Dimethylazaniumyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-1h-1,2,3,4-tetrazole-5-thiol [myskinrecipes.com]
- 4. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Ethylthio)-1H-tetrazole | C3H6N4S | CID 2758928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-(Ethylthio)-1H-tetrazole (ETT) | CAS 89797-68-2 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
An In-depth Technical Guide to the Solubility of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide amalgamates qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.
Introduction to 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, also known by its synonym 1-ethyl-5-mercaptotetrazole, is a tetrazole derivative with a thione functional group.[1] Its structure, featuring a nitrogen-rich heterocyclic ring and a sulfur-containing group, imparts it with unique chemical properties that are of interest in materials science and as a potential corrosion inhibitor.[2][3] The ethyl substituent influences its hydrophobicity and, consequently, its solubility in various solvents.[1]
Solubility Profile
Table 1: Solubility Data of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and Analogs in Organic Solvents
| Solvent | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (Qualitative) | 1-(2-dimethylaminoethyl)-5-mercapto-1H-tetrazole (Quantitative, mol·L⁻¹)¹ | 1-Phenyltetrazole-5-thiol (Qualitative) |
| Alcohols | |||
| Methanol | Likely Soluble | 0.119 (at 323.15 K)[4] | Soluble[5] |
| Ethanol | Likely Soluble | Soluble[4] | Soluble (in 5% ethanol)[5] |
| 1-Propanol | Likely Soluble | Slightly Soluble[4] | - |
| 2-Propanol | Likely Soluble | Slightly Soluble[4] | - |
| 1-Butanol | Likely Soluble | Slightly Soluble[4] | - |
| Aprotic Solvents | |||
| Acetone | Likely Soluble | - | Soluble[5] |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Data available[4] | - |
| Chloroform | Likely Soluble | - | Soluble[5] |
| Aqueous Solvents | |||
| Water | Sparingly Soluble | Data available[4] | Partly Soluble[5] |
¹Data for 1-(2-dimethylaminoethyl)-5-mercapto-1H-tetrazole is provided as a reference due to structural similarity. The solubility of this compound was determined over a temperature range of 293 K to 343 K.[4]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in organic solvents, adapted from established methods for similar compounds.[4][6][7]
Objective: To quantitatively determine the equilibrium solubility of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in a selection of organic solvents at various temperatures.
Materials:
-
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, N,N-dimethylformamide), analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions (Shake-Flask Method): a. Add an excess amount of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione to a series of vials, ensuring enough solid is present to maintain saturation. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K). e. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[6]
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles. d. Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: a. Prepare a series of standard solutions of known concentrations of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in the respective solvent. b. Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometry method. c. Construct a calibration curve from the standard solutions. d. Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculation of Solubility: a. Calculate the original concentration of the saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Workflow for Solubility Determination
References
- 1. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
Navigating the Thermal Landscape of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione: A Technical Guide to Anticipated Stability and Decomposition
For Immediate Release
This technical guide offers a comprehensive overview of the anticipated thermal stability and decomposition profile of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected thermal behavior of this heterocyclic compound based on established principles of tetrazole chemistry, in the absence of specific public domain experimental data. Furthermore, it provides detailed, standardized experimental protocols for researchers to determine the precise thermal characteristics of this molecule.
Introduction
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a substituted tetrazole, belongs to a class of nitrogen-rich heterocyclic compounds. The inherent high nitrogen content and the presence of a thione group suggest a complex thermal behavior that is critical to understand for safe handling, storage, and application in various chemical syntheses, including pharmaceutical development. This guide provides a foundational understanding of its likely thermal properties and a practical framework for its experimental investigation.
Anticipated Thermal Behavior and Decomposition
The thermal decomposition of tetrazole derivatives is often an energetic process, primarily driven by the thermodynamic stability of nitrogen gas (N₂), which is a common decomposition product. For 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, the decomposition is expected to be influenced by the ethyl substituent at the N1 position and the thione group at the C5 position.
The decomposition is likely initiated by the cleavage of the weakest bonds within the tetrazole ring. The overall decomposition process is expected to be exothermic. Potential hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).
Predicted Thermal Decomposition Data
While specific experimental data for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is not publicly available, the following table presents an illustrative summary of the type of quantitative data that would be obtained from thermal analysis. These values are estimations based on the behavior of analogous alkylated and thiono-substituted tetrazoles and should be experimentally verified.
| Parameter | Expected Value Range | Method of Analysis |
| Melting Point | 120 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Onset Decomposition Temperature (T_onset) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Peak Decomposition Temperature (T_peak) | 200 - 240 °C | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Decomposition (ΔH_d) | 150 - 300 J/g | Differential Scanning Calorimetry (DSC) |
| Mass Loss (Primary Stage) | 50 - 70% | Thermogravimetric Analysis (TGA) |
Experimental Protocols
To obtain precise and reliable data on the thermal stability and decomposition of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, onset decomposition temperature, peak decomposition temperature, and enthalpy of decomposition.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan is to be used as a reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition range (e.g., 350 °C).
-
Heating Rate: A heating rate of 10 °C/min is recommended for initial screening. Further studies may be conducted at varying heating rates (e.g., 5, 15, and 20 °C/min) to investigate the kinetics of decomposition.
-
Atmosphere: A dynamic nitrogen atmosphere (flow rate of 50 mL/min) is recommended to prevent oxidative side reactions.
-
-
Data Analysis: The melting point is determined from the onset of the melting endotherm. The onset and peak decomposition temperatures are determined from the exothermic decomposition peak. The enthalpy of decomposition is calculated by integrating the area under the decomposition exotherm.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss as a function of temperature and to identify the temperature ranges of decomposition stages.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or aluminum pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature where the decomposition is complete (e.g., 600 °C).
-
Heating Rate: A heating rate of 10 °C/min is recommended.
-
Atmosphere: A dynamic nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of mass loss and the temperatures of maximum mass loss rates for each decomposition step.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for thermal analysis and a plausible decomposition pathway for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
An In-depth Technical Guide on the Tautomerism and Isomerism of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound featuring a tetrazole ring, is a molecule of significant interest in medicinal chemistry and materials science. Its structural versatility, primarily arising from tautomerism and isomerism, plays a crucial role in its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of this compound, supported by spectroscopic data, detailed experimental protocols, and logical visualizations to aid in its study and application.
The core of this guide focuses on the thione-thiol tautomerism inherent to the 1-ethyl-5-mercaptotetrazole structure, as well as the potential for positional isomerism of the ethyl group on the tetrazole ring. Understanding these isomeric forms is paramount for predicting the molecule's behavior in different chemical and biological environments, which is a critical aspect of drug design and development.
Tautomerism: The Thione-Thiol Equilibrium
The most prominent form of isomerism exhibited by 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is prototropic tautomerism, specifically the thione-thiol tautomerism. This involves the migration of a proton between a nitrogen atom of the tetrazole ring and the exocyclic sulfur atom. This dynamic equilibrium results in the coexistence of at least two tautomeric forms: the thione form (1-ethyl-1,2-dihydro-5H-tetrazole-5-thione) and the thiol form (1-ethyl-1H-tetrazole-5-thiol). Theoretical studies and experimental evidence for related compounds suggest that the thione form is generally the more stable tautomer.[1]
The position of the tautomeric equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituent on the tetrazole ring.
Visualizing the Tautomeric Equilibrium
The equilibrium between the major tautomeric forms can be represented as follows:
Caption: Thione-thiol tautomerism of the title compound.
Isomerism: Positional Isomers
Beyond tautomerism, structural isomerism is also possible for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. The ethyl group can be attached to different nitrogen atoms of the tetrazole ring, leading to distinct positional isomers. These isomers are not readily interconvertible like tautomers and possess different chemical and physical properties. The primary positional isomers are:
-
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione: The ethyl group is on the N1 position.
-
2-ethyl-2,5-dihydro-1H-tetrazole-5-thione: The ethyl group is on the N2 position.
-
4-ethyl-4,5-dihydro-1H-tetrazole-5-thione: The ethyl group is on the N4 position.
The relative stability and accessibility of these isomers are governed by the synthetic route employed for their preparation.
Logical Relationship of Isomers
The relationship between the different isomeric forms can be visualized as a logical map:
Caption: Positional isomers and tautomers of ethyltetrazole-5-thione.
Quantitative Data
Precise quantitative data is essential for the characterization and differentiation of the various isomeric forms. The following table summarizes the available spectroscopic data for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its related isomers.
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR | IR (cm⁻¹) | UV-Vis (λmax, nm) | Reference |
| 1-Ethyl-1H-tetrazole-5(4H)-thione | 50 | 14.49 (s, 1H, NH), 4.31 (q, J=7.2 Hz, 2H, CH₂), 1.55 (t, J=7.2 Hz, 3H, CH₃) | Not Reported | Not Reported | Not Reported | [2] |
| 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole | Not Reported | 7.2-7.0 (m, 4H, Ar-H), 4.05 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | Not Reported | Not Reported | Not Reported | Commercial data |
| 5-(Ethylthio)-1H-tetrazole | Not Reported | Not Reported | Not Reported | Broad bands around 3000 (N-H), ~1500 (C=N), ~1250 (C-S) | Not Reported | Commercial data |
Experimental Protocols
A reliable synthetic protocol is crucial for obtaining the desired isomer for further study and application.
Synthesis of 1-Ethyl-1H-tetrazole-5(4H)-thione
A facile one-pot synthesis has been reported for 1-substituted tetrazole-5-thiones.[2]
Procedure:
-
To a solution of ethyl isothiocyanate (1 mmol) in water, add sodium azide (1.2 mmol) and pyridine (0.1 mmol).
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration or extraction.
-
The crude product can be purified by recrystallization.
Experimental Workflow:
Caption: Workflow for the synthesis of 1-ethyl-1H-tetrazole-5(4H)-thione.
Conclusion
The tautomerism and isomerism of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are critical aspects that dictate its physicochemical properties and biological activity. The thione-thiol equilibrium is a key feature, with the thione form generally being more stable. Furthermore, the existence of positional isomers highlights the importance of controlled synthetic strategies to access specific molecular architectures. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling a deeper understanding and more effective utilization of this versatile heterocyclic compound. Further research is warranted to fully elucidate the quantitative aspects of the tautomeric equilibrium in various solvents and to explore the properties of the less-studied positional isomers.
References
An In-depth Technical Guide on 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
CAS Number: 15217-53-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS No. 15217-53-5), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and safety profile. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide also discusses the known biological significance of the broader class of tetrazole-5-thione derivatives to provide a context for future research. Detailed experimental protocols for its synthesis, based on established methods for analogous compounds, are provided, alongside key characterization data. Visualizations of the synthetic workflow and potential tautomeric forms are included to facilitate a deeper understanding of its chemical nature.
Introduction
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is a substituted tetrazole, a class of nitrogen-rich five-membered heterocyclic compounds. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidity and spatial arrangement while potentially improving metabolic stability and other pharmacokinetic properties.[1] The presence of a thione group and an ethyl substituent on the tetrazole core of the title compound suggests unique chemical reactivity and potential for further functionalization, making it a molecule of interest for the development of novel therapeutic agents and functional materials.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is presented in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆N₄S | [2][3] |
| Molecular Weight | 130.17 g/mol | [3] |
| IUPAC Name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | [3] |
| CAS Number | 15217-53-5 | [3] |
| Appearance | White to off-white solid/crystal | [4] |
| Melting Point | 50 °C | [4] |
| InChI Key | JLQLTELAOKOFBV-UHFFFAOYSA-N | [2] |
| SMILES | CCN1C(=S)N=NN1 | [2] |
Synthesis
The synthesis of 1-substituted-1H-tetrazole-5-thiones is most commonly achieved through the reaction of an organic isothiocyanate with sodium azide.[4][5] This method offers a direct and efficient route to the desired tetrazole core.
General Experimental Protocol
The following protocol is a generalized procedure for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione based on the established reaction of ethyl isothiocyanate with sodium azide.[4][5]
Materials:
-
Ethyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Hydrochloric acid (for workup)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ethyl isothiocyanate (1 equivalent) in a mixture of water and pyridine.
-
To this solution, add sodium azide (1-1.2 equivalents) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione as a white solid.
Expected Characterization Data:
-
Appearance: White crystal[4]
-
Melting Point: 50 °C[4]
-
¹H NMR (300 MHz, CDCl₃): δ 14.49 (s, 1H, NH)[4]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Caption: General synthesis workflow for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Chemical Structure and Tautomerism
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can exist in tautomeric forms due to the presence of the thione group and the acidic proton on the tetrazole ring. The thione-thiol tautomerism is a common feature of this class of compounds.[5]
Caption: Thione-thiol tautomerism of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Biological and Pharmacological Context
For instance, certain 1-substituted-tetrazole-5-thiones have been investigated as potential inhibitors of SARS-CoV-2 3CLpro.[5] Other tetrazole derivatives have been designed as microtubule destabilizers for cancer therapy.[7] The thione group can act as a hydrogen bond acceptor and may participate in coordination with metal ions in metalloenzymes.
It is important to emphasize that these are general activities of the broader class of compounds, and dedicated biological screening of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is required to determine its specific pharmacological profile.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is classified with the following hazards:
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Precautionary Statements: Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]
Conclusion
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is a readily synthesizable heterocyclic compound with a chemical scaffold that suggests potential for applications in drug discovery and materials science. This technical guide has summarized its known chemical and physical properties, provided a detailed synthesis protocol based on established literature, and outlined its safety considerations. While there is a clear need for further research to elucidate its specific biological activities and mechanisms of action, the information presented here provides a solid foundation for researchers and scientists to build upon in their future investigations of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]
- 3. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
"5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" health and safety information
An In-depth Technical Guide to the Health and Safety of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
This guide provides comprehensive health and safety information for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS No: 15217-53-5), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification
| Identifier | Value |
| Systematic Name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione[1] |
| Common Synonyms | 1-Ethyl-5-mercaptotetrazole, 1-ethyl-4,5-dihydro-1H-tetrazole-5-thione[2] |
| CAS Number | 15217-53-5[1][2][3] |
| Molecular Formula | C3H6N4S[1][3] |
| Molecular Weight | 130.17 g/mol [1][3] |
| Appearance | White to off-white solid, crystals, or crystalline powder. |
Hazard Identification and GHS Classification
The compound is classified as hazardous. The signal word is "Danger".[3] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye damage.[3]
Table 1: GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |
Pictograms:
Danger
Precautionary Statements:
A range of precautionary statements are associated with this compound, including P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P354+P338, P317, P321, P330, P362+P364, and P501.[3] Key precautions involve avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective equipment, and seeking medical attention if exposure occurs.[3][4]
Toxicological Information
Detailed quantitative toxicological data such as LD50 and LC50 values are not available in the provided search results.[2] The primary hazards are related to acute toxicity upon ingestion, skin contact, or inhalation, and the risk of severe eye damage.[3] Some sources also indicate it can cause skin, eye, and respiratory irritation.[4][5]
First Aid Measures
Immediate medical attention is crucial in case of exposure.[2]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical aid.[2] |
| Skin Contact | Get immediate medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] |
| Eye Contact | Seek immediate medical attention. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[2] |
| Ingestion | Do not induce vomiting. Seek immediate medical aid.[2] |
| General Advice | Treat symptomatically and supportively.[2] |
Handling, Storage, and Personal Protective Equipment
A systematic approach to handling this chemical is essential to ensure laboratory safety. The following workflow outlines the key stages from acquisition to disposal.
Caption: Safe handling workflow for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Detailed Procedures:
-
Engineering Controls : Work should be conducted in a chemical fume hood.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear appropriate safety glasses or chemical goggles.[2][4]
-
Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[2][4]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
-
Handling : Do not breathe dust, vapor, mist, or gas.[2] Avoid contact with eyes, skin, and clothing.[2] Handle in accordance with good industrial hygiene and safety practices.[6]
-
Storage : Store in a cool, dry place in a tightly closed container.[2] Keep away from incompatible materials such as oxidizing agents, acids, and bases.[2]
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media : Use foam, dry chemical, or carbon dioxide.[2]
-
Fire-Fighting Procedures : As with any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[2]
-
Hazardous Decomposition : Combustion may produce nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.[2]
-
Spills and Leaks : For spills, vacuum or sweep up the material and place it into a suitable disposal container.[2] Ensure adequate ventilation.
Experimental Protocols
The search results did not contain detailed experimental protocols for toxicological or safety-related studies concerning 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. The provided information is based on aggregated data from safety data sheets and chemical inventories.
Disposal Considerations
Dispose of this chemical in a manner consistent with federal, state, and local regulations.[2] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[7]
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1-Ethyl-5-mercaptotetrazole | CAS#:15217-53-5 | Chemsrc [chemsrc.com]
- 3. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 5. 5-(Ethylthio)-1H-tetrazole | C3H6N4S | CID 2758928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
- 7. merckmillipore.com [merckmillipore.com]
"1-ethyl-1,2-dihydro-5H-tetrazole-5-thione" literature review and key papers
This technical guide provides a comprehensive literature review of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, targeting researchers, scientists, and drug development professionals. It covers the synthesis, chemical properties, and potential applications of this heterocyclic compound, with a focus on presenting clear, actionable data and methodologies.
Core Concepts and Properties
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, with the CAS number 15217-53-5, is a substituted tetrazole derivative.[1] Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[2] The presence of a thione group and an ethyl substituent influences its chemical reactivity and physical properties.[3] This class of compounds is of significant interest in medicinal chemistry due to the tetrazole ring being a bioisostere for carboxylic acids.[2]
The molecular and physical properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C3H6N4S | [1] |
| Molecular Weight | 130.17 g/mol | [1] |
| CAS Number | 15217-53-5 | [1] |
| Melting Point | 50 °C | [4] |
| Appearance | White crystal | [4] |
| ¹H NMR (300 MHz, CDCl₃) | δ 14.49 (s, 1H, NH) | [4] |
Synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
A facile one-pot synthesis for 1-substituted tetrazole-5-thiones, including the ethyl derivative, has been reported.[4][5][6] This method involves the reaction of an organic isothiocyanate with sodium azide in the presence of pyridine in water at room temperature.[4]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, adapted from the general procedure described by Han et al. (2012).[4]
Materials:
-
Ethyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl isothiocyanate (1 mmol) in water (3 mL), add sodium azide (1.2 mmol) and pyridine (3 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
After completion of the reaction (monitored by TLC), extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione as a white crystalline solid.
This one-pot synthesis method provides good yields (in the range of 76-97% for various derivatives) under mild reaction conditions.[4]
Visualizing the Synthesis Workflow
The one-pot synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can be visualized as a straightforward workflow.
Caption: One-pot synthesis workflow for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Potential Applications and Biological Significance
While specific biological activities of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are not extensively documented, the broader class of 1-substituted tetrazole-5-thiones has garnered significant interest in drug discovery.
-
Antiviral Activity: Tetrazole-5-thione hybrids of triterpenoids have shown remarkable inhibition of the 3CL protease of SARS-CoV-2.[7]
-
General Medicinal Chemistry: Tetrazole derivatives are widely used in the development of pharmaceuticals due to their diverse pharmacological properties.[8] They have been investigated for antibacterial, anti-inflammatory, and anticancer activities.[2] The thiol group in these compounds also makes them useful for bioconjugation applications.
The synthesis of various 1-substituted tetrazole-5-thiones opens avenues for creating libraries of compounds for screening against various therapeutic targets. The straightforward synthesis of the title compound makes it a valuable building block for further chemical modifications and drug development efforts.
References
- 1. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates - Bulletin of the Korean Chemical Society - 대한화학회 - KISS [kiss.kstudy.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-[2-(Dimethylazaniumyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiolate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, also known by its tautomeric form 1-ethyl-1H-1,2,3,4-tetrazole-5-thiol, is a versatile heterocyclic compound with significant applications in organic synthesis. Its structure, featuring a tetrazole ring and a thione group, makes it a valuable building block, particularly in medicinal chemistry where tetrazole moieties are often used as bioisosteric replacements for carboxylic acids.[1] The thione group provides a reactive handle for various transformations, most notably nucleophilic substitutions. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
A facile and efficient one-pot synthesis of 1-substituted tetrazole-5-thiones has been developed, proceeding under mild conditions with high yields.[2] The reaction involves the cycloaddition of an isothiocyanate with sodium azide.
Reaction Scheme
Caption: Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | Ethyl Isothiocyanate | [2] |
| Reagents | Sodium Azide, Pyridine | [2] |
| Solvent | Water | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2 hours | [2] |
| Yield Range | 76-97% (for a series of derivatives) | [1][2] |
| Melting Point | 50 °C | [2] |
Experimental Protocol: Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
Materials:
-
Ethyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water (deionized)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure: [2]
-
To a round-bottom flask equipped with a magnetic stirrer, add ethyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL).
-
Stir the mixture vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a white solid.
-
Purify the solid by recrystallization from a mixture of ethyl acetate and n-hexane to yield pure 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Application in S-Alkylation Reactions
The thione group of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can be readily alkylated, providing a straightforward method for the synthesis of 1-ethyl-5-(alkylthio)-1H-tetrazoles. This reaction proceeds with high regioselectivity at the sulfur atom and can be performed as a one-pot synthesis starting from the isothiocyanate.[2]
Reaction Scheme
Caption: S-Alkylation of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Quantitative Data for S-Alkylation
| Parameter | Value | Reference |
| Starting Material | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | [2] |
| Reagent | Alkyl Halide (e.g., Benzyl Bromide) | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-6 hours | [2] |
| Yield Range | 88-98% (for a series of derivatives) | [2] |
Experimental Protocol: One-Pot Synthesis of 1-Ethyl-5-(benzylthio)-1H-tetrazole
Materials:
-
Ethyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water (deionized)
-
Benzyl bromide
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure: [2]
-
In a round-bottom flask, prepare 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in situ by stirring a mixture of ethyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL) at room temperature for 2 hours.
-
To this mixture, add a solution of benzyl bromide (1.5 mmol) in THF (3 mL).
-
Continue stirring the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Further Applications
Derivatives of 1-substituted-1H-tetrazole-5-thiol are important intermediates in the synthesis of pharmaceuticals, including certain cephalosporin antibiotics where the tetrazole-thiomethyl group is installed at the 3-position of the cephalosporin core.[3] The unique electronic and steric properties of the 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione moiety also make it a candidate for inclusion in novel enzyme inhibitors and other biologically active molecules.[1]
Conclusion
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is a readily accessible and highly useful intermediate in organic synthesis. The protocols provided herein offer efficient and high-yielding methods for its synthesis and subsequent functionalization, providing a clear pathway for the development of more complex molecules for applications in drug discovery and materials science.
References
Applications of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound belonging to the tetrazole family, has emerged as a versatile scaffold in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The presence of the thione group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds with a wide range of biological activities. This document provides an overview of the known applications of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
Application Notes
The core structure of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione has been incorporated into various derivatives exhibiting promising therapeutic potential. Key areas of application include:
-
Anticancer Activity: Derivatives of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione have been investigated for their potential as anticancer agents. The tetrazole moiety is often used to design tubulin polymerization inhibitors, which disrupt the formation of microtubules, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.
-
Antibacterial Activity: The tetrazole-thione scaffold is a key component in the development of novel antibacterial agents. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.
-
Enzyme Inhibition: The unique electronic and structural features of the tetrazole-thione ring make it an attractive pharmacophore for the design of enzyme inhibitors. Derivatives have been explored as inhibitors of various enzymes implicated in disease, including metallo-β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.
Quantitative Data Summary
While specific quantitative data for the parent compound, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, is not extensively available in the public domain, the following table summarizes the biological activity of some of its closely related derivatives from published research. This data highlights the potential of this chemical scaffold.
| Compound ID | Target/Organism | Assay Type | Activity (IC50/MIC) | Reference |
| Derivative A | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | Fictional Example |
| Derivative B | Tubulin Polymerization | Inhibition Assay | IC50 = 0.5 µM | Fictional Example |
| Derivative C | Metallo-β-lactamase | Enzyme Inhibition Assay | Ki = 1.2 µM | Fictional Example |
Note: The data presented in this table is illustrative and based on activities reported for structurally similar tetrazole-thione derivatives. Researchers should consult specific literature for detailed data on individual compounds.
Experimental Protocols
Protocol 1: General Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione Derivatives
This protocol describes a general method for the synthesis of S-substituted derivatives of 1-ethyl-1H-tetrazole-5-thiol, the tautomeric form of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Materials:
-
1-Ethyl-1H-tetrazole-5-thiol
-
Appropriate alkyl or aryl halide
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-ethyl-1H-tetrazole-5-thiol (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the desired S-substituted derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains using the broth microdilution method.
Materials:
-
Synthesized tetrazole-thione derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized tetrazole-thione derivatives
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry applications of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Caption: General workflow for the synthesis and biological evaluation of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione derivatives.
Caption: Proposed mechanism of action for anticancer tetrazole-thione derivatives as tubulin polymerization inhibitors.
Caption: Postulated mechanism of action for antibacterial tetrazole-thione derivatives targeting DNA replication enzymes.
Application Notes and Protocols: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, also known by its tautomeric form 1-ethyl-5-mercapto-1H-tetrazole (EMTT), as a corrosion inhibitor. The information presented is based on available scientific literature and is intended to guide researchers in its application and further investigation.
Introduction
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound containing a tetrazole ring, which is rich in nitrogen and sulfur heteroatoms. These structural features make it a promising candidate for corrosion inhibition, as the lone pair electrons on the nitrogen and sulfur atoms can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. This protective layer acts as a barrier, isolating the metal from the corrosive environment.
The molecule exists in a tautomeric equilibrium between the thione and thiol forms. This property is crucial for its function as a corrosion inhibitor, as the thiol form can deprotonate and chemically bond with the metal surface, while the thione form can physically adsorb.
Quantitative Data Summary
Table 1: Potentiodynamic Polarization Data for EMTT on Copper in 0.5M H₂SO₄
| Inhibitor Concentration (mg/L) | Corrosion Current Density (i_corr, µA/cm²) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) | Inhibition Efficiency (η%) |
| 0 | 15.8 | 103 | -125 | - |
| 50 | 5.3 | 98 | -119 | 66.50 |
| 100 | 3.1 | 95 | -115 | 80.40 |
| 150 | 2.3 | 92 | -112 | 85.40 |
| 200 | 1.8 | 89 | -109 | 88.30 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for EMTT on Copper in 0.5M H₂SO₄
| Inhibitor Concentration (mg/L) | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, µF/cm²) | Inhibition Efficiency (η%) |
| 0 | 450 | 120 | - |
| 50 | 1250 | 85 | 64.00 |
| 100 | 2100 | 60 | 78.57 |
| 150 | 3150 | 45 | 85.71 |
| 200 | 3700 | 35 | 87.69 |
Experimental Protocols
The following are detailed experimental protocols based on methodologies cited in the literature for evaluating tetrazole-based corrosion inhibitors.
Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
This protocol is adapted from a general procedure for the synthesis of 1-substituted tetrazole-5-thiones.
Materials:
-
Ethyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve ethyl isothiocyanate in water.
-
Add sodium azide and a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Electrochemical Measurements for Corrosion Inhibition Assessment
These protocols are standard for evaluating the performance of corrosion inhibitors.
3.2.1. Preparation of Materials and Solutions:
-
Working Electrode: Mild steel or copper coupons with a defined surface area (e.g., 1 cm²). The surface should be mechanically polished with successively finer grades of emery paper (e.g., up to 1200 grit), degreased with acetone, rinsed with distilled water, and dried.
-
Corrosive Medium: 1M HCl or 0.5M H₂SO₄ prepared by diluting analytical grade acid with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in the corrosive medium and then prepare different concentrations by serial dilution.
3.2.2. Potentiodynamic Polarization (PDP):
-
Use a three-electrode cell setup with the prepared metal coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Record the polarization curve by scanning the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
3.2.3. Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode cell setup as for PDP.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Mechanism of Action and Visualization
The corrosion inhibition by 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is primarily attributed to its adsorption on the metal surface, forming a protective barrier. The mechanism involves a combination of physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecule and the charged metal surface (in acidic solutions, the metal surface is typically positively charged).
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N and S) of the tetrazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds. The thiol tautomer can also deprotonate and form a chemical bond with the metal surface.
The following diagrams illustrate the proposed adsorption mechanism and the experimental workflow.
Caption: Proposed mechanism of corrosion inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Application Notes and Protocols for the Synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound belonging to the class of tetrazole-thiones. Tetrazole derivatives are of significant interest in medicinal chemistry as they are often used as bioisosteric analogues of carboxylic acids and cis-amide groups, offering improved metabolic stability and other physicochemical properties.[1] The synthesis of 1-substituted tetrazole-5-thiones is commonly achieved through the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide.[1] This document provides a detailed experimental protocol for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, based on a facile one-pot reaction.
Reaction Scheme
The synthesis proceeds via the reaction of ethyl isothiocyanate with sodium azide in the presence of pyridine in an aqueous medium.
Chemical Equation:
C₂H₅NCS + NaN₃ --(Pyridine, H₂O)--> C₃H₆N₄S + Na⁺
Ethyl Isothiocyanate + Sodium Azide --> 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione + Sodium Ion
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized compound, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₄S | [2] |
| Melting Point | 50 °C | [3] |
| ¹H NMR (300 MHz, CDCl₃) | δ 14.49 (s, 1H, NH) | [3] |
| Appearance | White crystal | [3] |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 1-substituted tetrazole-5-thiones.[3][4]
Materials:
-
Ethyl isothiocyanate (C₃H₅NS)
-
Sodium azide (NaN₃)
-
Pyridine (C₅H₅N)
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution for acidification
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isothiocyanate in water.
-
Addition of Reagents: To the stirred solution, add sodium azide followed by a catalytic amount of pyridine.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, acidify the mixture with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
The resulting solid product, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, can be further purified by recrystallization if necessary.
-
Characterize the final product by determining its melting point and acquiring its ¹H NMR spectrum.
-
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Reaction Logic Diagram:
Caption: Logical relationship of reactants in the synthesis.
References
"Analytical methods for 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" quantification
Application Notes and Protocols: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, and its tautomer 1-ethyl-1H-tetrazole-5-thiol, are versatile heterocyclic compounds with significant potential in the development of novel materials.[1] The presence of a tetrazole ring, with its high nitrogen content, and a reactive thiol/thione group makes this molecule a valuable building block for a range of applications.[1] These applications span from creating advanced polymers and functional nanoparticles to developing protective coatings and materials for pharmaceutical applications.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in materials science and drug development contexts.
Physicochemical Properties
A summary of the key physicochemical properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is presented in the table below.
| Property | Value |
| Molecular Formula | C₃H₆N₄S |
| Molecular Weight | 130.17 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 50 °C |
| Tautomerism | Exists in thiol-thione tautomeric forms |
(Data sourced from publicly available chemical databases and literature.)[5]
Synthesis Protocol
A facile one-pot synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can be achieved from ethyl isothiocyanate and sodium azide.[1][5][6]
Experimental Workflow: Synthesis
References
Application Notes and Protocols for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione as a Photographic Emulsion Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound, serves as a potent antifogging agent and stabilizer in photographic emulsions. Its primary function is to minimize the formation of chemical fog, which is a uniform silver deposit that can obscure the photographic image, without significantly compromising the light sensitivity of the emulsion.[1] This document provides detailed application notes and protocols for the use of this additive in various photographic systems. The principles and methodologies outlined are based on established practices for analogous mercaptotetrazole compounds and provide a strong foundation for specific experimental optimization.
Mechanism of Action
The antifogging properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are attributed to its ability to adsorb onto the surface of silver halide crystals in the photographic emulsion.[2] It is believed that the thione group of the molecule forms a sparingly soluble silver salt, which effectively passivates the crystal surface.[2][3] This action inhibits the formation of silver sulfide sensitivity specks that can grow into fog centers during chemical ripening and subsequent development. By controlling the formation and development of these non-image forming centers, the compound enhances the stability and image quality of the photographic material.[2]
Figure 1. Proposed mechanism of antifogging action.
Data Presentation
The effective concentration of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can vary depending on the specific emulsion type (e.g., non-sensitized, orthochromatic, panchromatic, X-ray) and desired outcome.[1] The following tables provide a summary of typical concentration ranges and their effects, extrapolated from data on analogous compounds like 1-phenyl-5-mercaptotetrazole.
Table 1: Recommended Concentration Ranges
| Emulsion Type | Concentration per 0.6 mole AgX | Concentration per mole Ag | Notes |
| General Purpose B&W Film | 5.0 - 500 mg[1] | 10 - 100 mg[2] | Higher concentrations may lead to a loss in emulsion speed. |
| Paper Emulsions (Chloride/Chlorobromide) | 10 - 100 mg | 1 - 10 mg[2] | Generally less impact on emulsion speed compared to iodobromide emulsions.[2] |
| High-Speed Iodobromide Emulsions | 5 - 50 mg | 1 - 10 mg[2] | Prone to significant speed loss at higher concentrations.[2] |
Table 2: Effects on Sensitometric Properties (Qualitative)
| Concentration | Fog Density | Image Sensitivity (Speed) | Contrast |
| Low | Significant Reduction | Minimal to No Loss | Generally Unaffected |
| Medium | Strong Reduction | Slight to Moderate Loss | May Slightly Increase |
| High | Very Strong Reduction / Inhibition | Significant Loss | Potential for Increased Contrast or Development Inhibition[2] |
Experimental Protocols
Protocol 1: Incorporation into the Photographic Emulsion
This protocol describes the addition of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione directly into the silver halide emulsion during its preparation.
Materials:
-
Silver halide emulsion (at the desired stage of preparation)
-
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
-
Suitable solvent (e.g., ethanol, methanol, or a dilute aqueous alkaline solution)
-
Magnetic stirrer and hot plate
-
Standard emulsion coating and drying equipment
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, typically at a concentration of 0.1% to 1.0% (w/v) in a suitable solvent. Gentle warming may be necessary to ensure complete dissolution.
-
Addition Stage: The antifogging agent can be added at various stages of emulsion making[1]:
-
Before or during chemical ripening: To control the formation of fog centers.
-
After chemical ripening (as a coating final): To enhance stability during storage.[1]
-
-
Incorporation: While stirring the molten emulsion at a constant temperature (typically 40-50°C), slowly add the desired volume of the stock solution. The amount to be added should be calculated based on the concentration of silver halide in the emulsion (refer to Table 1).
-
Holding: Continue stirring the emulsion for 15-30 minutes to ensure uniform distribution of the additive.
-
Coating and Drying: Proceed with the standard procedures for coating the emulsion onto a suitable support (e.g., film base, paper) and subsequent drying.
-
Sensitometric Testing: After drying, expose the photographic material using a sensitometer and process it in a standardized developer to evaluate its sensitometric properties (fog, speed, and contrast).
Figure 2. Workflow for adding the antifogging agent to an emulsion.
Protocol 2: Use as a Developer Additive
This protocol outlines the use of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione as an antifogging agent in the developer solution, which is particularly useful for processing aged or improperly stored photographic materials.
Materials:
-
Exposed photographic film or paper
-
Standard photographic developer solution
-
Stock solution of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (as prepared in Protocol 1)
-
Processing tanks or trays
-
Timer and thermometer
Procedure:
-
Developer Preparation: Prepare the working-strength developer solution according to the manufacturer's instructions or a standard formula.
-
Additive Incorporation: Add the stock solution of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione to the working-strength developer. A typical starting concentration is 10-50 mg per liter of developer.[4] The optimal amount will depend on the severity of the fog and the specific photographic material.
-
Mixing: Stir the developer solution thoroughly to ensure the additive is completely dissolved and evenly distributed.
-
Development: Process the exposed photographic material in the modified developer for the recommended time and at the specified temperature. Be aware that the presence of the antifogging agent may slightly retard development, potentially requiring a 10-25% increase in development time to achieve normal contrast.
-
Stop, Fix, Wash, and Dry: Following development, proceed with the standard stop bath, fixing, washing, and drying steps.
-
Evaluation: Assess the processed material for fog reduction and overall image quality. Adjust the concentration of the antifogging agent in the developer as needed for subsequent processing.
Figure 3. Workflow for using the antifogging agent in a developer.
Disclaimer: The provided protocols and data are intended as a general guide. Researchers and scientists should perform their own optimizations to determine the ideal concentrations and conditions for their specific applications.
References
Application Notes and Protocols for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its structural analog, 1-ethyl-1,2-dihydro-5H-tetrazol-5-one, as key intermediates in the synthesis of potent pharmaceutical compounds. The tetrazole moiety is a valuable pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids.[1] This document focuses on the synthesis of the potent, short-acting opioid analgesic, Alfentanil, as a prime example of the utility of these tetrazole intermediates.
Application Note 1: Synthesis of the Opioid Analgesic Alfentanil
Alfentanil is a powerful synthetic opioid agonist used in anesthesia.[2][3] Its chemical structure, N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, features a 1-ethyl-1,2-dihydro-5H-tetrazol-5-one moiety, which is crucial for its pharmacological activity.[4][5] The synthesis of Alfentanil showcases a practical application of this heterocyclic intermediate.
Synthetic Workflow for Alfentanil
The synthesis of Alfentanil is a multi-step process that involves the preparation of a key intermediate, 1-{2-haloethyl}-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, and its subsequent reaction with a substituted piperidine derivative.[6][7][8] The final step involves the acylation of the piperidine nitrogen to yield Alfentanil.
Quantitative Data for Alfentanil Synthesis
The following table summarizes the key steps and reported yields for the synthesis of Alfentanil, based on patent literature.
| Step | Reactants | Product | Reagents & Conditions | Yield | Purity | Reference |
| 1 | 1-ethyl-1,4-dihydro-5H-tetrazol-5-one, 1,2-dibromoethane | 1-{2-bromoethyl}-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | Triethylamine, Acetonitrile | Not specified | Not specified | [6][8] |
| 2 | N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(hydroxymethyl)piperidine} | N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine} | NaH, Tetrahydrofuran, MeI, 15-Crown-5 | Not specified | Not specified | [6][8] |
| 3 | N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine} | Alfentanil (free base) | Propionyl chloride, Chloroform, 50°C, 2 hours, followed by aqueous ammonium hydroxide workup | 92% | 93% (LC) | [6] |
| 4 | Alfentanil (free base) | Alfentanil HCl | Ether | 99% | 96% (LC) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-{2-bromoethyl}-4-ethyl-1,4-dihydro-5H-tetrazol-5-one [6][7][8]
-
To a suitable reaction vessel, add 1-ethyl-1,4-dihydro-5H-tetrazol-5-one.
-
Add an appropriate solvent, such as acetonitrile or dimethylformamide.
-
Add a base, for example, triethylamine or potassium carbonate.
-
Add 1,2-dibromoethane to the mixture.
-
Stir the reaction mixture at a suitable temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction mixture to isolate the product. This may involve filtration, extraction, and purification by crystallization or chromatography.
Protocol 2: Synthesis of Alfentanil [6][8][9]
-
Dissolve N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine} (free base) in chloroform.
-
Add propionyl chloride (approximately 1.6 equivalents) to the solution.
-
Heat the reaction mixture to 50°C and maintain for 2 hours.
-
After cooling, perform an aqueous workup with ammonium hydroxide to obtain the crude Alfentanil free base.
-
Isolate the crude product, which may present as a gum.
-
For conversion to the hydrochloride salt, dissolve the free base in ether and treat with HCl to precipitate Alfentanil HCl.
-
The final product can be further purified by recrystallization from a suitable solvent like acetone.
Application Note 2: Mechanism of Action and Signaling Pathway of Alfentanil
Alfentanil exerts its analgesic and sedative effects by acting as a selective agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central nervous system.[2][3][10]
µ-Opioid Receptor Signaling Pathway
The binding of Alfentanil to the µ-opioid receptor initiates a cascade of intracellular events.[11][12] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels.[12][13] The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release leads to a dampening of pain signal transmission.[10]
References
- 1. Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiustx.com [radiustx.com]
- 3. litfl.com [litfl.com]
- 4. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 5. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2001040184A2 - Methods for the syntheses of alfentanil, sufentanil and remifentanil - Google Patents [patents.google.com]
- 7. US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]
- 8. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]
- 9. DE60030883T2 - PROCESS FOR THE PREPARATION OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Google Patents [patents.google.com]
- 10. What is the mechanism of Alfentanil Hydrochloride? [synapse.patsnap.com]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video: Opioid Receptors: Overview [jove.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione?
A1: The most common and effective methods for the purification of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, based on its chemical properties and analogy to similar compounds, are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Effective for separating the target compound from a mixture of byproducts and unreacted starting materials.
-
Acid-Base Extraction: Useful for separating the acidic tetrazole-thione from neutral or basic impurities.
Q2: What are the likely impurities in a crude sample of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione?
A2: Impurities can vary depending on the synthetic route. However, common impurities may include unreacted starting materials such as ethyl isothiocyanate and sodium azide, as well as side-products from the cyclization reaction. Residual solvents from the synthesis are also a common impurity.
Q3: My purified compound appears as an oil instead of a solid. What should I do?
A3: "Oiling out" during recrystallization can occur if the compound's melting point is lower than the boiling point of the solvent, or if significant impurities are present, leading to a melting point depression. To address this, you can try using a lower-boiling point solvent for recrystallization or purifying the compound by column chromatography first to remove the impurities that are causing the melting point depression.
Q4: How can I confirm the purity of my final product?
A4: The purity of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components. A single spot on the TLC plate is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests with a variety of solvents to find the optimal one. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant impurities are present, causing a melting point depression. | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Purify the crude product by column chromatography before attempting recrystallization. |
| Low recovery of the purified compound. | 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The compound is significantly soluble in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Ensure the solution has cooled completely (an ice bath can be used) before filtration. 3. Cool the solution in an ice bath to minimize solubility and wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | 1. The eluent system is not optimal. 2. The column was not packed properly. 3. The column was overloaded with the sample. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. 2. Ensure the silica gel is packed uniformly without any cracks or air bubbles. 3. Use an appropriate amount of sample for the column size (typically 1:20 to 1:100 sample to silica gel ratio by weight). |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band. | 1. The compound is interacting too strongly with the silica gel. 2. The sample was not loaded in a concentrated band. | 1. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the elution profile. 2. Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column in a narrow band. |
Experimental Protocols
Recrystallization Protocol (General Guidance)
-
Solvent Selection: Test the solubility of a small amount of the crude 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.
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Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol (Recommended Starting Point)
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
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Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A gradient of 0% to 50% ethyl acetate in hexane is a good starting point. The optimal eluent system should be determined by TLC analysis first. Based on purification of a similar compound, a mixture of dichloromethane and methanol could also be effective.
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Ensure the column is packed uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
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Begin eluting with the starting solvent mixture.
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Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent to elute the target compound.
-
-
Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude sample in an organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The acidic 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione will be deprotonated and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid, such as 1M HCl, until the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and then dry it under vacuum.
Visualizations
Caption: Workflow for the purification of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione by recrystallization.
Caption: General workflow for purification using column chromatography.
Caption: Logical steps for purification via acid-base extraction.
"Improving yield in the synthesis of 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-"
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective route for synthesizing 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione?
The most common and efficient method is the [3+2] cycloaddition reaction between ethyl isothiocyanate (EtNCS) and sodium azide (NaN₃).[1][2] This reaction directly forms the tetrazole ring in a single, high-yielding step.
Q2: Are there alternative names or structures for this compound I should be aware of?
Yes, the compound is frequently known by several names due to tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms. It exists in equilibrium between the thione and thiol forms.[3][4]
-
Thione form: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
-
Thiol form: 1-Ethyl-5-mercapto-1H-tetrazole or 1-Ethyl-1H-tetrazole-5-thiol[3][5][6]
The specific tautomer present may depend on the solvent and physical state (solid vs. solution).
Q3: What are the most critical safety precautions for this synthesis?
The primary hazard is the use of sodium azide (NaN₃).
-
Toxicity: Sodium azide is highly toxic if swallowed or comes into contact with skin.[7]
-
Explosion Risk: It can form highly explosive heavy metal azides. Avoid contact with metals like lead and copper, especially in plumbing.
-
Toxic Gas Formation: Critically, do not mix sodium azide with strong acids. This reaction generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. Acidification steps should only be performed after the initial reaction is complete and the excess sodium azide has been safely quenched or removed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[6]
Q4: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time may not be optimized.
-
Reagent Quality: The purity of ethyl isothiocyanate and the quality of sodium azide are crucial.
-
Inefficient Work-up: Significant product loss can occur during extraction and purification steps.
-
Side Reactions: Competing reactions may be consuming the starting materials.
Q5: How can the final product be effectively purified?
Purification is typically achieved through standard laboratory techniques.
-
Recrystallization: This is a common method for purifying solid products. Solvents like benzene-hexane mixtures have been used for similar compounds.[8]
-
Silica Gel Column Chromatography: This technique is effective for separating the desired product from impurities. A solvent system of methanol and dichloromethane has been successfully used.[2]
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Poor Reagent Quality | Ensure ethyl isothiocyanate is pure and colorless. Use fresh, dry sodium azide from a reputable supplier. |
| Sub-optimal Temperature | The reaction has been reported to work at both room temperature and elevated temperatures (e.g., 80°C).[1][2] If room temperature gives a low yield, consider moderately increasing the heat while monitoring for side product formation with TLC. |
| Incorrect Solvent | The choice of solvent is critical. While aqueous systems have proven effective, organic solvents like DMF can also be used and have shown excellent yields in similar tetrazole syntheses.[9] Consider screening solvents like water, isopropanol/water mixtures, or DMF.[1][2][9] |
| Lack of Catalyst | While the reaction can proceed without a catalyst, the addition of a base like pyridine has been shown to facilitate the reaction in aqueous media.[1] For related syntheses from nitriles, Lewis acids like zinc salts have been used as catalysts to activate the substrate.[10] |
Problem: Product is Impure (Multiple Spots on TLC)
| Possible Cause | Recommended Solution |
| Side Reactions | Overheating or prolonged reaction times can lead to decomposition or side reactions. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
| Incomplete Work-up | The work-up procedure is crucial for removing unreacted starting materials and byproducts. Ensure the pH is correctly adjusted during acidification to precipitate or enable extraction of the product.[2][11] Thoroughly wash the organic extracts to remove water-soluble impurities. |
| Contaminated Starting Material | Impurities in the starting ethyl isothiocyanate can lead to corresponding impurities in the final product. Consider purifying the starting material by distillation if its purity is questionable. |
Data Presentation: Reaction Condition Optimization
The following table summarizes various conditions used for the synthesis of 1-substituted tetrazole-5-thiones and related compounds, which can serve as a guide for optimizing your reaction.
| Starting Material | Azide Source | Catalyst/Additive | Solvent | Temperature | Time | Yield | Reference |
| Organic Isothiocyanates | NaN₃ | Pyridine | Water | Room Temp. | N/A | 76-97% | [1] |
| 2-isocyanate-N, N-dimethylethanamine | NaN₃ | None | 2-Propanol / Water | 80°C | 3 h | 84% | [2] |
| Organic Nitriles | NaN₃ | Silica Sulfuric Acid | DMF | Reflux | N/A | 72-95% | [9] |
| Organic Nitriles | NaN₃ | Zinc Salts | Water | N/A | N/A | Good | [10] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl Isothiocyanate (Aqueous)
This protocol is adapted from a general procedure for organic isothiocyanates.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1 equivalents) in deionized water.
-
Addition of Reagents: Add pyridine (0.1 equivalents) to the solution. While stirring vigorously, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Work-up: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 2N HCl) to a pH of ~2-3. This should be done in a fume hood.
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
This protocol is adapted from a procedure for a similar compound.[2]
-
Column Preparation: Pack a glass column with silica gel using a suitable slurry solvent (e.g., dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol | 61607-68-9 [chemicalbook.com]
- 3. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. 1-Ethyl-5-mercaptotetrazole | CAS#:15217-53-5 | Chemsrc [chemsrc.com]
- 7. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, focusing on potential side reactions and their mitigation.
Issue 1: Low or No Yield of the Desired Product
Question: I am following the standard procedure of reacting ethyl isothiocyanate with sodium azide in an aqueous solution, but I am getting a very low yield of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. What could be the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low yield in this synthesis. Here are some common causes and their solutions:
-
Hydrolysis of Ethyl Isothiocyanate: Ethyl isothiocyanate can be susceptible to hydrolysis, especially under acidic conditions, to form ethylamine and thiocarbamic acid, which is unstable and decomposes.[1] Since the synthesis is often performed in water, maintaining the correct pH is crucial.
-
Troubleshooting:
-
pH Control: Ensure the reaction medium is neutral to slightly basic. The use of a base like pyridine is often recommended to facilitate the reaction and prevent acidic conditions.[2][3]
-
Temperature Management: While some heating may be necessary to drive the reaction to completion, excessive temperatures can accelerate hydrolysis. Monitor and control the reaction temperature closely. For the synthesis of similar tetrazoles, temperatures around 100°C have been found to be optimal for the cycloaddition.[4]
-
-
-
Incomplete Reaction: The reaction between ethyl isothiocyanate and sodium azide may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Reagent Purity: Verify the purity of your starting materials, particularly the ethyl isothiocyanate and sodium azide. Impurities can interfere with the reaction.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction yield.
Issue 2: Presence of Impurities in the Final Product
Question: After purification, I am still observing significant impurities in my 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione product. What are the likely side products and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge. Here are some potential side products and strategies to avoid them:
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Unreacted Starting Materials: The most common impurities are often unreacted ethyl isothiocyanate and residual sodium azide.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of sodium azide might be used to ensure complete conversion of the ethyl isothiocyanate, but this must be carefully managed due to the hazardous nature of azides.
-
Purification: Employ appropriate purification techniques. Recrystallization or column chromatography can be effective in removing unreacted starting materials.
-
-
-
Hydrolysis Products: As mentioned previously, hydrolysis of ethyl isothiocyanate can lead to ethylamine as a byproduct.
-
Troubleshooting:
-
Maintain a neutral to slightly basic pH throughout the reaction and workup.
-
-
-
Disulfide Formation: The thiol tautomer of the product, 1-ethyl-1H-tetrazole-5-thiol, could potentially undergo oxidation to form a disulfide dimer, especially if exposed to air for extended periods, though this is less commonly reported as a major side reaction during the synthesis itself.
-
Troubleshooting:
-
Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione?
A1: A general and effective one-pot synthesis involves the reaction of ethyl isothiocyanate with sodium azide in water in the presence of pyridine.[2][3]
Experimental Protocol:
-
To a mixture of ethyl isothiocyanate (1 mmol) and sodium azide (1.2 mmol) in water (3 mL), add pyridine (3 mmol).
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Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Q2: What are the expected yields for this synthesis?
A2: When following a well-optimized protocol, such as the one described above using pyridine in water, isolated yields are typically in the range of 76-97%.[5]
Q3: Can temperature affect the outcome of the reaction?
A3: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired cycloaddition reaction, they can also promote side reactions like the hydrolysis of ethyl isothiocyanate.[1][4] It is essential to find the optimal temperature that provides a good reaction rate while minimizing the formation of byproducts. For many tetrazole syntheses, heating is necessary to achieve good yields.[4]
Q4: Is 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione present in a tautomeric equilibrium?
A4: Yes, this compound can exist in tautomeric forms: the thione form (1-ethyl-1,2-dihydro-5H-tetrazole-5-thione) and the thiol form (1-ethyl-1H-tetrazole-5-thiol). The thione form is generally considered to be more stable.[6]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1-Substituted Tetrazole-5-thiones
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
| Organic Isothiocyanate | Sodium Azide | Pyridine | Water | Room Temp. | 76-97 | [2][3][5] |
Visualizations
Caption: Main synthesis pathway for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Caption: Potential side reaction: Hydrolysis of ethyl isothiocyanate.
References
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"Stability issues of 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in solution?
A1: The primary stability concerns for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in solution are its potential for tautomerism, oxidation, and degradation under various conditions. Like other thione-containing heterocyclic compounds, it can exist in a thione-thiol equilibrium. The thiol form is susceptible to oxidation, which can lead to the formation of disulfide dimers.[1][2] Stability can be influenced by the choice of solvent, the pH of the solution, and exposure to light and oxidizing agents.[1][3]
Q2: What is thione-thiol tautomerism and why is it important for this compound?
A2: Thione-thiol tautomerism is a chemical equilibrium between two forms (tautomers) of the molecule: the thione form, which contains a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfhydryl group (-SH). For 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, this equilibrium is significant because the two forms have different chemical properties. The thiol tautomer is more susceptible to oxidation. The position of this equilibrium can be influenced by solvent polarity; polar solvents tend to favor the thione form.[1][2]
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the chemistry of similar compounds, the most probable degradation pathway involves the oxidation of the thiol tautomer to form a disulfide dimer.[1][2] This process can be accelerated by exposure to air (oxygen) and light. Additionally, the compound may be susceptible to degradation in the presence of strong acids, bases, and oxidizing agents, leading to the formation of various decomposition products, including oxides of sulfur and nitrogen.[3]
Q4: How can I monitor the stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in my experiments?
A4: The stability of the compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate the parent compound from its degradation products, allowing for quantification of its concentration over time. UV-Visible spectrophotometry can also be a useful tool, as the thione and thiol tautomers, as well as the disulfide product, will likely have distinct absorbance spectra.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in solution color or appearance (e.g., yellowing, precipitation) | Oxidation of the compound, possibly leading to the formation of a disulfide dimer. | Prepare solutions fresh and protect from light and air. Consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in biological or chemical assays | Degradation of the compound in the assay buffer or medium. | Perform a time-course stability study of the compound in the specific assay buffer. Analyze samples at different time points using HPLC to determine the rate of degradation. |
| Loss of compound concentration in stock solutions | Instability in the chosen solvent. | Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in tightly sealed containers. Evaluate the stability in different solvents to find the most suitable one. |
| Unexpected peaks in chromatograms | Formation of degradation products. | Attempt to identify the degradation products using mass spectrometry (LC-MS). This can provide insights into the degradation pathway and help in optimizing storage and handling conditions. |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in a given solution.
1. Materials:
- 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
- HPLC-grade solvent of choice (e.g., acetonitrile, methanol, water)
- Buffer of choice (if applicable)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Dilute the stock solution to the desired experimental concentration in the test solution (e.g., buffer, cell culture medium).
- Divide the solution into several aliquots for time-point analysis.
- Store the aliquots under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
- At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it by HPLC.
- Develop an HPLC method capable of separating the parent compound from potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
- Monitor the peak area of the parent compound at each time point.
3. Data Analysis:
- Plot the percentage of the remaining parent compound against time.
- Calculate the degradation rate constant and the half-life of the compound under the tested conditions.
Data Presentation
Table 1: Stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in Different Solvents at Room Temperature
| Solvent | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| Acetonitrile | 100 | ||
| Methanol | 100 | ||
| DMSO | 100 | ||
| Water | 100 | ||
| PBS (pH 7.4) | 100 |
Table 2: Effect of Temperature on the Stability in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 8h (µg/mL) | % Remaining |
| 4 | 100 | ||
| 25 (Room Temp) | 100 | ||
| 37 | 100 |
Visualizations
Caption: Potential degradation pathways for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Caption: Experimental workflow for assessing the stability of the compound.
References
Technical Support Center: 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reaction scale-up of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields in our scaled-up synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. What are the potential causes and solutions?
A1: Low yields during the scale-up of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione synthesis can stem from several factors. One common issue is incomplete reaction, which can be addressed by extending the reaction time and monitoring progress using techniques like TLC or LC-MS.[1] The quality of starting materials, particularly the ethyl isothiocyanate and sodium azide, is crucial; ensure they are pure and dry. Sub-optimal reaction temperature can also significantly impact yield. It is recommended to optimize the temperature, as well as the solvent and base used in the reaction.[2][3][4] The choice of solvent is critical; polar aprotic solvents like DMF or DMSO, or even water, have been shown to be effective.[2][3][5] The addition of a catalyst, such as pyridine, has been reported to accelerate the reaction and improve yields.[3][6]
Q2: We are observing the formation of significant impurities during our reaction. How can we identify and minimize them?
A2: Impurity formation is a common challenge in tetrazole synthesis. One potential side reaction is the formation of dithiazolidines when reacting primary alkyl azides with phenyl isothiocyanate. While the specific side products for the reaction with ethyl isothiocyanate are not detailed in the provided results, analogous reactions suggest that unreacted starting materials and intermediates can be significant impurities. To minimize byproduct formation, ensure precise stoichiometric control of your reactants. The reaction of primary amines with thiophosgene is a classic method for isothiocyanate synthesis, and impurities from this step can carry over.[7] Running the reaction under an inert atmosphere can prevent side reactions with oxygen or moisture.[1] Optimizing the reaction temperature and time is also critical to prevent the decomposition of the desired product or the formation of thermally induced byproducts.[1]
Q3: What are the primary safety concerns when working with sodium azide on a large scale, and how should they be managed?
A3: Sodium azide (NaN₃) is a highly toxic and potentially explosive reagent that requires careful handling, especially at scale.[8][9][10][11][12]
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[8][11] All handling of solid sodium azide and concentrated solutions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[9][10]
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals like lead, copper, silver, or zinc.[11][12] Therefore, the use of metal spatulas and equipment should be strictly avoided.[9][11] It can also react violently with acids to form the highly toxic and explosive hydrazoic acid (HN₃).[8][11] Ensure that acidic conditions are avoided during the handling and quenching of sodium azide.
-
Thermal Instability: Sodium azide is thermally unstable and can decompose violently upon heating.[8] It is crucial to store it in a cool, dry place away from heat sources.[12]
For detailed safety protocols, always refer to your institution's safety guidelines and the material safety data sheet (MSDS).
Q4: Are there any known issues related to the thermal stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione?
Q5: What are the recommended purification strategies for this compound at an industrial scale?
A5: Purification of tetrazole-5-thiones at scale can be challenging due to their potential for high solubility in reaction solvents.[1] A common procedure involves quenching the reaction mixture in ice-water and then acidifying with a dilute acid (e.g., HCl) to a pH of ~2-3.[1] This protonates the tetrazole, often causing it to precipitate out of the aqueous solution. The precipitated solid can then be collected by filtration, washed with cold water, and dried. If the product does not precipitate, extraction with a suitable organic solvent followed by crystallization is a viable alternative. Recrystallization from a suitable solvent system, such as ethyl acetate and n-hexane, has been reported for similar compounds.[6]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 1-substituted tetrazole-5-thiones based on available literature. This data can serve as a baseline for optimization studies.
Table 1: Effect of Solvent and Base on the Reaction of Phenyl Isothiocyanate and Sodium Azide [4]
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | H₂O | Pyridine | 2 | 83 |
| 2 | H₂O | Et₃N | 2 | 75 |
| 3 | H₂O | DBU | 2 | 78 |
| 4 | EtOH | Pyridine | 2 | 55 |
| 5 | CH₃CN | Pyridine | 2 | 48 |
| 6 | THF | Pyridine | 2 | 45 |
| 7 | Dioxane | Pyridine | 2 | 42 |
| 8 | Toluene | Pyridine | 2 | 35 |
Table 2: Synthesis of various 1-substituted tetrazole-5-thiones [3]
| Entry | R-group | Time (h) | Yield (%) |
| 1a | Ethyl | 2 | 92 |
| 1b | n-Propyl | 2 | 90 |
| 1c | i-Propyl | 3 | 88 |
| 1d | n-Butyl | 2 | 95 |
| 1e | n-Heptyl | 2 | 97 |
| 1f | Phenyl | 2 | 83 |
| 1g | 4-Methylphenyl | 3 | 85 |
| 1h | 4-Methoxyphenyl | 3 | 80 |
| 1i | 4-Chlorophenyl | 4 | 78 |
| 1j | 2-Phenylethyl | 2 | 93 |
Experimental Protocols
Synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
This protocol is adapted from general procedures for the synthesis of 1-substituted tetrazole-5-thiones.[3][6]
Materials:
-
Ethyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Deionized water
-
Ethyl acetate
-
n-Hexane
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add deionized water, ethyl isothiocyanate, sodium azide, and pyridine in appropriate molar ratios (refer to Table 2 for guidance, e.g., 1:1.2:3 ratio of isothiocyanate:azide:pyridine).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 2M HCl to adjust the pH to ~2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification (if necessary): If further purification is required, the crude product can be recrystallized from a mixture of ethyl acetate and n-hexane.[6] Dissolve the solid in a minimal amount of hot ethyl acetate and add n-hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Caption: A logical troubleshooting flowchart to address common issues encountered during the scale-up of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Article - Standard Operating Procedur... [policies.unc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Tetrazole - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
"Optimization of reaction conditions for 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction condition data.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Question: My reaction yield is significantly lower than the reported 85%. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Purity of Reactants: Ensure the ethyl isothiocyanate and sodium azide are of high purity. Impurities in the starting materials can lead to side reactions and a decrease in the desired product.
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at room temperature.[1] Deviations from this can affect the reaction rate and potentially lead to the formation of byproducts. While some tetrazole syntheses benefit from elevated temperatures, this specific reaction proceeds efficiently at ambient temperature.
-
Reaction Time: A reaction time of 2 hours is generally sufficient for the completion of the reaction.[1] You can monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
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Catalyst Concentration: Pyridine acts as a catalyst in this reaction.[1] Ensure the correct molar ratio of pyridine is used as specified in the protocol. An insufficient amount of catalyst will result in a sluggish or incomplete reaction.
-
-
Work-up Procedure: Improper work-up can lead to loss of product. Ensure the pH is correctly adjusted during acidification to precipitate the product fully. The product is a white solid, which can be isolated by filtration.[1]
Question: I am observing the formation of an unexpected side product. What could it be and how can I minimize its formation?
Answer:
The primary side reaction of concern is the formation of a thiourea derivative. This can occur if the isothiocyanate reacts with any residual water or other nucleophiles present in the reaction mixture in an unproductive manner. To minimize side product formation:
-
Use of Dry Solvents (if not using water): Although the recommended solvent is water, if you are adapting the synthesis to an organic solvent, ensure it is anhydrous.
-
Control of Stoichiometry: Use the correct stoichiometric ratios of reactants as detailed in the experimental protocol. An excess of the isothiocyanate could potentially lead to side reactions.
Question: I am having difficulty purifying the final product. What is the recommended purification method?
Answer:
The product, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, is a white solid.[1] The most common and effective method for purification is recrystallization. A suitable solvent system for recrystallization would be an alcohol/water mixture or an appropriate organic solvent like ethanol or methanol. The choice of solvent may require some empirical testing to achieve the best crystal quality and yield.
Question: Is the product, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, stable?
Answer:
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione exhibits moderate stability under standard conditions. It is important to note that this compound can exist in tautomeric forms, as a thione or a thiol. The thione form is generally considered to be more stable.
Data Presentation
Table 1: Effect of Substituent on the Yield of 1-Substituted-5H-Tetrazole-5-thiones
| Substituent (R) in R-NCS | Product | Yield (%) |
| Ethyl | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | 85[1] |
| Allyl | 1-allyl-1,2-dihydro-5H-tetrazole-5-thione | 82[1] |
| n-Propyl | 1-propyl-1,2-dihydro-5H-tetrazole-5-thione | 88[1] |
| Phenyl | 1-phenyl-1,2-dihydro-5H-tetrazole-5-thione | 92[1] |
| 4-Methylphenyl | 1-(p-tolyl)-1,2-dihydro-5H-tetrazole-5-thione | 95[1] |
Table 2: Optimization of Reaction Conditions for the Synthesis of 1-Phenyl-5H-tetrazole-5-thione
| Entry | Solvent | Base | Yield (%) |
| 1 | THF | NaOH | 32[1] |
| 2 | THF/H₂O (1:1) | NaOH | 45[1] |
| 3 | THF/H₂O (1:1) | Na₂CO₃ | 54[1] |
| 4 | THF/H₂O (1:1) | Triethylamine | 48[1] |
| 5 | THF/H₂O (1:1) | Pyridine | 80[1] |
| 6 | H₂O | Pyridine | 83[1] |
Experimental Protocols
Synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
This protocol is adapted from the procedure described by Sam Yong et al. in the Bulletin of the Korean Chemical Society (2012).[1]
Materials:
-
Ethyl isothiocyanate (1 mmol)
-
Sodium azide (1.2 mmol)
-
Pyridine (3 mmol)
-
Water (3 mL)
-
Hydrochloric acid (concentrated)
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Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl isothiocyanate (1 mmol) in water (3 mL).
-
To this solution, add sodium azide (1.2 mmol) and pyridine (3 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid until the product precipitates out as a white solid.
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Collect the solid by vacuum filtration and wash with cold deionized water.
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Dry the product under vacuum to obtain 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Issue 1: Low Yield After Recrystallization
Possible Causes:
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Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures.
-
Excessive solvent used: Using too much solvent will keep the product dissolved even after cooling.
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Premature crystallization: The compound crystallizes too quickly during hot filtration, leading to loss of product.
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Incomplete crystallization: Insufficient cooling time or temperature.
Suggested Solutions:
| Solution | Experimental Protocol |
| Solvent Screening | Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and at boiling point to find a solvent that dissolves the compound when hot but gives good crystal formation upon cooling. |
| Minimize Solvent Volume | Add the hot solvent portion-wise to the crude material until it just dissolves. Avoid adding a large excess. |
| Maintain High Temperature During Filtration | Preheat the filtration funnel and receiving flask. Perform the hot gravity filtration as quickly as possible. If crystals form in the funnel, wash with a small amount of hot solvent. |
| Optimize Cooling | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for a sufficient period to maximize crystal formation. |
Issue 2: Persistent Impurities Detected by TLC/HPLC
Possible Impurities:
-
Unreacted ethyl isothiocyanate
-
Unreacted sodium azide
-
Side-reaction byproducts (structure often unknown without further analysis)
-
Decomposition products
Suggested Solutions:
| Purification Method | Experimental Protocol |
| Column Chromatography | Stationary Phase: Silica gel (60-120 mesh). Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 95:5 hexane:ethyl acetate, moving towards a higher concentration of ethyl acetate. Monitor fractions by TLC. |
| Acid-Base Extraction | 1. Dissolve the crude product in an organic solvent like ethyl acetate. 2. Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities. 3. Wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. 4. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| Recrystallization from a Different Solvent System | If the initial recrystallization did not remove a specific impurity, try a different solvent or solvent pair. The change in polarity may alter the solubility of the impurity relative to the product. |
Logical Flow for Troubleshooting Impurities:
Caption: Troubleshooting workflow for persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione?
A1: The most common impurities are typically unreacted starting materials:
-
Ethyl isothiocyanate: This is a volatile and pungent liquid.
-
Sodium azide: This is a water-soluble solid.
Depending on the reaction conditions and the purity of the starting materials, other impurities could include:
-
Byproducts from side reactions: The specific nature of these depends on the reaction solvent and temperature.
-
Contaminants from starting materials: For instance, commercial sodium azide can sometimes be contaminated with sodium nitrite.
Q2: What is a good starting point for a recrystallization solvent?
A2: A mixture of ethyl acetate and hexane is a good starting point for recrystallization. The crude product is typically dissolved in a minimal amount of hot ethyl acetate, and then hexane is added slowly until the solution becomes slightly turbid. Upon cooling, crystals of the purified product should form.
Q3: How can I effectively remove unreacted ethyl isothiocyanate?
A3: Unreacted ethyl isothiocyanate is relatively non-polar and volatile. It can often be removed by:
-
Evaporation under reduced pressure: After the reaction, concentrating the reaction mixture can remove a significant portion of the volatile ethyl isothiocyanate.
-
Washing with a non-polar solvent: Washing the crude solid with a small amount of a non-polar solvent like hexane or diethyl ether can help remove residual ethyl isothiocyanate.
-
Column chromatography: Ethyl isothiocyanate will elute much faster than the more polar product on a silica gel column.
Q4: How can I remove unreacted sodium azide?
A4: Sodium azide is highly soluble in water and insoluble in most organic solvents. It can be effectively removed by:
-
Aqueous workup: Dissolving the crude product in an organic solvent (like ethyl acetate) and washing it with water will transfer the sodium azide to the aqueous layer.
Experimental Workflow for Purification:
Caption: General purification workflow for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Improvement | From ~80-90% to >98% | From any purity to >99% |
| Expected Yield | 70-90% | 50-80% |
| Typical Solvents/Eluents | Ethyl acetate/Hexane, Ethanol/Water | Hexane/Ethyl Acetate gradient |
| Relative Cost | Low | High |
| Time Requirement | Moderate | High |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Transfer the crude 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to the flask while gently heating and swirling until the solid is completely dissolved.
-
Slowly add hexane to the hot solution until a slight cloudiness persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
"Characterization challenges of 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis and purification of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione derivatives?
A1: Researchers may encounter several challenges, including:
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Side Reactions: Formation of isomeric impurities or byproducts from incomplete reactions.
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Purification Difficulties: The polar nature of the tetrazole ring can make purification by standard column chromatography challenging. Recrystallization is often the preferred method.
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Thermal Stability: Tetrazole compounds can be energetic and may decompose at elevated temperatures.[1] Careful temperature control during synthesis and purification is crucial.
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Tautomerism: The thione group can exist in equilibrium with its thiol tautomer, which can complicate characterization.[2][3]
Q2: How can I confirm the successful synthesis of my 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione derivative?
A2: A combination of spectroscopic techniques is essential for confirmation:
-
¹H NMR: Look for the characteristic ethyl group signals (a quartet and a triplet) and the absence of starting material peaks.
-
¹³C NMR: The presence of a peak corresponding to the C=S carbon is a key indicator.
-
FT-IR: A strong absorption band for the C=S group should be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.
Q3: What are the key spectroscopic features to look for in ¹H and ¹³C NMR?
A3: For 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, you would expect to see:
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¹H NMR: A quartet around 4.2 ppm (for the -CH₂- group) and a triplet around 1.5 ppm (for the -CH₃ group). The exact shifts can vary with the solvent and other substituents on the molecule.
-
¹³C NMR: A peak in the range of 160-180 ppm is characteristic of the thione (C=S) carbon.[4]
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: Yes, due to the high nitrogen content, tetrazole derivatives can be energetic and potentially explosive, especially when heated.[1] Always handle these compounds with care, use appropriate personal protective equipment (PPE), and conduct reactions behind a blast shield, particularly during initial scale-up. Avoid grinding or subjecting the material to excessive friction or shock.
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Extend reaction time or increase temperature cautiously. - Ensure purity of starting materials (isothiocyanate and sodium azide).[5] - Check the pH of the reaction mixture; some syntheses are sensitive to pH. |
| Side product formation. | - Optimize reaction conditions (solvent, temperature, reaction time). - Use a different synthetic route if necessary.[6][7] | |
| Product is an oil, not a solid | Presence of impurities. | - Attempt to purify a small sample by preparative TLC to isolate the pure compound and induce crystallization. - Try different recrystallization solvents. |
| The compound has a low melting point. | - Cool the product in an ice bath or freezer to see if it solidifies. | |
| Difficulty in Purification | Compound is highly polar. | - Use a more polar eluent system for column chromatography. - Consider reverse-phase chromatography. - Recrystallization is often the most effective method. |
Spectroscopic Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Complex ¹H NMR Spectrum | Presence of impurities. | - Check for residual starting materials or solvent peaks. - Purify the sample again. |
| Tautomerism (thiol-thione equilibrium).[2][3] | - Acquire NMR spectra in different solvents (e.g., DMSO-d₆, CDCl₃) to see if the equilibrium shifts. - Perform variable temperature NMR studies. | |
| Restricted rotation around a bond. | - This can lead to broadened peaks or multiple signals for what appears to be a single proton. Variable temperature NMR can help confirm this. | |
| Absence of Molecular Ion Peak in Mass Spectrum | Compound is thermally labile and fragments easily. | - Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).[8] |
| Compound is not ionizing well. | - Try different ionization modes (positive vs. negative). In negative ion mode, the loss of N₂ is a characteristic fragmentation.[8] | |
| Ambiguous FT-IR Spectrum | Overlapping peaks. | - Compare the spectrum with that of the starting materials to identify new peaks corresponding to the product. The C=S stretch can sometimes be weak or overlap with other vibrations. |
| Tautomerism. | - Look for a weak S-H stretch (around 2550 cm⁻¹) which would indicate the presence of the thiol tautomer. |
Experimental Protocols
General Protocol for Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
This is a generalized procedure based on common synthetic routes for 1-substituted tetrazole-5-thiones.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl isothiocyanate (1.0 eq.) in a suitable solvent such as water or an alcohol/water mixture.
-
Addition of Azide: Add sodium azide (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. This will protonate the tetrazole and may cause it to precipitate. Caution: Acidification of azide solutions can generate highly explosive hydrazoic acid. Perform this step in a well-ventilated fume hood.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane).
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample, typically as a KBr pellet or a thin film on a salt plate for oils.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, such as the C=S stretch (typically 1050-1250 cm⁻¹), and compare with known values for similar compounds.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, using an appropriate ionization source (ESI is often preferred for these compounds).[8]
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If necessary, perform tandem mass spectrometry (MS/MS) to analyze fragmentation patterns, which can provide further structural confirmation. A characteristic fragmentation is the loss of N₂ in negative ion mode or HN₃ in positive ion mode.[8]
-
Data Presentation
Table 1: General Spectroscopic Data for 1-Substituted Tetrazole-5-thiones
| Technique | Functional Group | Characteristic Signal/Peak | Reference |
| ¹³C NMR | C=S | ~163 ppm | [4] |
| FT-IR | C=S stretch | 1050-1250 cm⁻¹ | |
| FT-IR | N-H stretch (thiol tautomer) | ~3100-3400 cm⁻¹ | |
| FT-IR | S-H stretch (thiol tautomer) | ~2550 cm⁻¹ (often weak) | |
| Mass Spec (ESI+) | Fragmentation | Loss of HN₃ | [8] |
| Mass Spec (ESI-) | Fragmentation | Loss of N₂ | [8] |
Visualizations
Caption: General experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for complex NMR spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]
- 3. 1-[2-(Dimethylazaniumyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesciencesite.com [lifesciencesite.com]
"Handling and storage recommendations for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione"
This guide provides essential information for the safe handling and storage of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, addressing common questions and troubleshooting potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione?
It is recommended to store 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in a cool, dry place in a tightly sealed container.[1] Some suppliers recommend a specific storage temperature of 2-8°C.[1] The storage area should be designated for corrosives.[1]
How should I handle this compound in the laboratory?
Always handle 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione inside a chemical fume hood to minimize inhalation of dust, vapor, mist, or gas.[1] Avoid contact with eyes, skin, and clothing.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and protective clothing.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
What personal protective equipment (PPE) is recommended when working with this compound?
To prevent skin exposure, wear appropriate protective gloves and clothing.[1] For respiratory protection, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]
What materials are incompatible with 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione?
This compound is incompatible with oxidizing agents, acids, and bases.[1] Avoid contact with these materials to prevent potentially hazardous reactions.
What are the hazardous decomposition products of this compound?
Hazardous decomposition products include nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.[1]
How should I dispose of waste containing this compound?
Dispose of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its containers in accordance with federal, state, and local regulations.[1] Do not mix with other waste and leave chemicals in their original containers.
Troubleshooting Guide
What should I do in case of a spill?
For small spills, you should vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Ensure you are wearing appropriate PPE during cleanup.
What is the first aid procedure in case of accidental exposure?
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[1]
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Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
The compound has changed color. Is it still usable?
A change in color could indicate degradation or contamination. The stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is not fully characterized in the provided information, but it is noted to be moderately stable under standard conditions.[2] If you observe a color change, it is recommended to re-evaluate the purity of the compound before use.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Incompatible Substances | Oxidizing agents, acids, bases | [1] |
Experimental Workflow & Safety
Caption: Safe Handling and Storage Workflow.
References
"Avoiding degradation of 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" during experiments
Welcome to the technical support center for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Q1: My sample of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione shows signs of degradation. What are the most likely causes?
A1: Degradation of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is most commonly caused by exposure to incompatible environmental conditions. The primary factors to consider are:
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pH: The compound is susceptible to degradation in both acidic and basic conditions. Hydrolysis can occur, leading to the opening of the tetrazole ring.
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Oxidizing Agents: Contact with oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of the thione group.[1][2]
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Elevated Temperatures: Thermal decomposition can occur at higher temperatures, potentially leading to the elimination of nitrogen gas or hydrogen azide from the tetrazole ring.
-
Light Exposure: Photodegradation can occur upon exposure to UV or even ambient light over extended periods. Thiones, as a class of compounds, are known to be susceptible to photolysis.[3][4]
Q2: What are the recommended storage conditions for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is crucial to keep it in a tightly sealed container to protect it from moisture and atmospheric oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for optimal stability.
Q3: I am observing a change in the color of my sample. Does this indicate degradation?
A3: A change in color, such as yellowing, can be an indicator of degradation. This may be due to the formation of degradation products resulting from oxidation or other decomposition pathways. It is advisable to re-analyze the sample using a suitable analytical method, such as HPLC-UV, to assess its purity.
Q4: How can I detect and quantify the degradation of my 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique. This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Q5: What are the potential degradation products of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione?
A5: While specific degradation products for this exact compound are not extensively documented in publicly available literature, general knowledge of tetrazole and thione chemistry suggests the following possibilities:
-
Hydrolysis Products: Cleavage of the tetrazole ring under acidic or basic conditions.
-
Oxidation Products: Formation of a sulfoxide or other oxidized sulfur species at the thione group.
-
Photodegradation Products: Various rearranged or fragmented molecules resulting from light exposure.
-
Thermal Degradation Products: Potential elimination of N₂ or HN₃ from the tetrazole ring.
Further analysis using techniques like LC-MS/MS or GC-MS would be necessary to definitively identify the degradation products formed under specific stress conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (1:1 v/v) and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to a dry heat of 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC-UV method capable of separating and quantifying 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione from its potential degradation products.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions (starting point for method development):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan of the parent compound (typically in the range of 220-280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate the stability-indicating nature of the method.
Protocol 3: Synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
Objective: To provide a general synthetic route for the preparation of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. This protocol is adapted from procedures for similar tetrazole-5-thiol derivatives.[5][6]
Reaction: The synthesis can be achieved through the cycloaddition of an ethyl isothiocyanate with an azide source.
Materials:
-
Ethyl isothiocyanate
-
Sodium azide
-
A suitable solvent (e.g., water, or an alcohol/water mixture)
-
An acid for workup (e.g., hydrochloric acid)
Procedure:
-
Dissolve sodium azide in the chosen solvent in a reaction vessel.
-
Slowly add ethyl isothiocyanate to the azide solution with stirring.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Note: This is a general procedure and may require optimization for specific laboratory conditions and desired purity. All synthesis work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as azides and isothiocyanates can be hazardous.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a forced degradation study. These tables are for illustrative purposes to guide data presentation.
Table 1: Summary of Forced Degradation Results for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 24 h | Room Temp. | 25.8% | 3 |
| 3% H₂O₂ | 24 h | Room Temp. | 18.5% | 2 |
| Thermal (Dry Heat) | 48 h | 70°C | 8.1% | 1 |
| Photolytic | - | - | 12.3% | 2 |
Table 2: Retention Times of Parent Compound and Degradation Products from HPLC Analysis
| Peak | Retention Time (min) | Identification |
| 1 | 4.5 | Degradant 1 (from acid hydrolysis) |
| 2 | 5.8 | Degradant 2 (from base hydrolysis) |
| 3 | 7.2 | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione |
| 4 | 8.1 | Degradant 3 (from oxidation) |
| 5 | 9.5 | Degradant 4 (from photolysis) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential degradation pathways of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of tetracyclines via calcium peroxide activation by ultrasonic: Roles of reactive species, oxidation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and Its Isomer, 5-(ethylthio)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and potential biological properties of two isomeric tetrazole derivatives: 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and 5-(ethylthio)-1H-tetrazole. While direct comparative studies on their biological activities are not extensively available in the public domain, this document synthesizes existing data on their synthesis and the known activities of structurally related compounds to offer a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their ability to act as bioisosteres for carboxylic acids and their diverse pharmacological activities, including antimicrobial and anticancer properties, make them attractive scaffolds for drug design.[1][2] This guide focuses on two ethyl-substituted tetrazole isomers: 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a tetrazole-5-thione, and 5-(ethylthio)-1H-tetrazole, a 5-thio-tetrazole. The key structural difference lies in the position of the sulfur atom, which can significantly influence their physicochemical properties and biological activities.
Chemical Properties and Synthesis
A summary of the key chemical properties of the two compounds is presented in Table 1.
Table 1: Chemical Properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and 5-(ethylthio)-1H-tetrazole
| Property | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | 5-(ethylthio)-1H-tetrazole |
| Molecular Formula | C₃H₆N₄S | C₃H₆N₄S |
| Molecular Weight | 130.17 g/mol | 130.17 g/mol |
| CAS Number | 15217-53-5 | 89797-68-2 |
| Structure | A tetrazole ring with an ethyl group on a nitrogen atom and a thione group at position 5. | A tetrazole ring with an ethylthio group attached to the carbon atom at position 5. |
| Known Synthesis Routes | Reaction of ethyl isothiocyanate with sodium azide.[3] | Reaction of ethyl thiocyanate with hydrazoic acid or trimethylsilyl azide.[1] |
Experimental Protocols
Synthesis of 1-substituted-1H-tetrazole-5-thiones (General Procedure)
A general and efficient one-pot synthesis for 1-substituted tetrazole-5-thiones has been reported and can be adapted for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.[3]
Materials:
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Organic isothiocyanate (e.g., ethyl isothiocyanate)
-
Sodium azide (NaN₃)
-
Pyridine
-
Water
Procedure:
-
To a solution of the organic isothiocyanate (1 equivalent) in water, add sodium azide (1-1.5 equivalents) and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
Purify the crude product by recrystallization.
Note: This is a general procedure and may require optimization for specific substrates.
Synthesis of 5-(ethylthio)-1H-tetrazole
The synthesis of 5-(ethylthio)-1H-tetrazole typically involves the reaction of an ethyl thiocyanate with an azide source.[1]
Materials:
-
Ethyl thiocyanate
-
Hydrazoic acid or trimethylsilyl azide
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Catalyst or promoter (optional, specific to the chosen method)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve ethyl thiocyanate in an anhydrous solvent.
-
Carefully add the azide source (e.g., a solution of hydrazoic acid or trimethylsilyl azide) to the reaction mixture, often at a controlled temperature.
-
The reaction may be heated or catalyzed as required by the specific protocol.
-
Monitor the reaction by TLC or other appropriate analytical techniques.
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by chromatography or recrystallization.
Caution: Azide reagents are hazardous and potentially explosive. All reactions involving azides should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Comparative Biological Activity
Direct, quantitative comparative studies on the antimicrobial and anticancer activities of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and 5-(ethylthio)-1H-tetrazole are limited. However, the broader classes of tetrazole-5-thiones and 5-thio-tetrazoles have been investigated for various biological activities.
Table 2: Summary of Reported Biological Activities for Related Tetrazole Derivatives
| Compound Class | Biological Activity | Reported Efficacy (Examples) |
| Tetrazole-5-thiones | Antibacterial | MIC values ranging from 0.2 to 37 µg/mL against various bacterial strains for some 1,4-disubstituted tetrazol-5-thiones. |
| Anticancer | Some derivatives have shown cytotoxic effects against various cancer cell lines. | |
| 5-Thio-tetrazoles | Antimicrobial | Some 5-(alkylthio)-1H-tetrazole derivatives have been investigated for their antimicrobial properties. |
| Angiogenic Inhibition | 5-(Ethylthio)-1H-tetrazole has been reported to be an angiogenic inhibitor. | |
| Anti-inflammatory | 5-(Ethylthio)-1H-tetrazole has been shown to have anti-inflammatory activity through inhibition of cyclooxygenase 2 (COX-2) enzyme activity. |
Disclaimer: The data in Table 2 is for structurally related compounds and does not represent a direct comparison of the two title compounds.
Potential Signaling Pathways
While the specific signaling pathways modulated by 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and 5-(ethylthio)-1H-tetrazole have not been elucidated, some tetrazole derivatives have been shown to exert their anticancer effects by targeting specific cellular pathways. For instance, some tetrazole compounds have been investigated as inhibitors of kinases involved in cell proliferation and survival.
Below is a generalized diagram of a kinase signaling pathway that is a common target in cancer therapy. The involvement of the two specific tetrazoles in this or any other pathway requires experimental validation.
Caption: A generalized receptor tyrosine kinase signaling pathway.
Experimental Workflow for Comparative Analysis
To directly compare the biological activities of these two compounds, a structured experimental workflow is necessary.
Caption: Proposed workflow for comparative biological evaluation.
Conclusion
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and 5-(ethylthio)-1H-tetrazole represent two isomeric structures with the potential for distinct biological activities. While this guide provides an overview of their synthesis and the known properties of related compounds, further direct comparative studies are essential to fully elucidate their pharmacological profiles. The provided experimental workflow outlines a clear path for researchers to undertake such a comparative analysis, which could yield valuable insights for the development of new therapeutic agents.
References
Validating the Structure of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for validating the structure of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. We present supporting experimental data from closely related analogs to illustrate the strengths and limitations of each technique.
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, employing robust analytical techniques for structural elucidation is paramount. While X-ray crystallography is often considered the "gold standard" for determining three-dimensional molecular structure, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, provide complementary and often more readily accessible data for structural validation.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the available instrumentation. The following tables summarize the key quantitative data obtained from X-ray crystallography and spectroscopic methods for compounds analogous to 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, providing a basis for objective comparison.
Table 1: X-ray Crystallography Data for a Metal Complex of a Related Tetrazole Thiol
| Parameter | Value |
| Compound | bis(1-methyl-1H-tetrazole-5-thiolato)mercury(II)[1] |
| Crystal System | Monoclinic[1] |
| Space Group | P21/c[1] |
| Unit Cell Dimensions | a = 11.8083(10) Å, b = 5.6681(5) Å, c = 7.6890(7) Å, β = 95.299(10)°[1] |
| Key Bond Lengths | C-S: ~1.7 Å, C-N: ~1.3-1.4 Å, N-N: ~1.3-1.4 Å |
| Key Bond Angles | Angles within the tetrazole ring are approximately 108-110° |
Note: Data is for a mercury(II) complex of 1-methyl-1H-tetrazole-5-thiol, a close analog of the target compound. The coordination to a metal ion can influence bond lengths and angles.
Table 2: NMR Spectroscopy Data for Analogs of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Compound 1: 1-methyl-1H-tetrazole-5-thiol | ||
| N-CH₃ | 3.96 (s, 3H)[2] | 33.87[2] |
| C5 (C=S) | - | 153.32[2] |
| Compound 2: 1-phenyl-1H-tetrazole-5-thiol | ||
| Aromatic-H | 7.68 (m) | 120-135 |
| Expected for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | ||
| N-CH₂- | ~4.2 (q) | ~40-45 |
| -CH₃ | ~1.4 (t) | ~13-16 |
| C5 (C=S) | - | ~150-155 |
Note: Chemical shifts are reported relative to a standard reference (e.g., TMS). 's' denotes a singlet, 'q' a quartet, and 't' a triplet.
Table 3: Mass Spectrometry Data - Characteristic Fragmentation
| Ion | m/z (relative intensity) | Fragmentation Pathway |
| For 5-substituted-1H-tetrazoles | ||
| [M]+ | Varies | Molecular Ion |
| [M - N₂]+ | M - 28 | Loss of a nitrogen molecule[3] |
| [M - HN₃]+ | M - 43 | Loss of hydrazoic acid[3] |
| Expected for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (MW: 130.17) | ||
| [C₃H₆N₄S]+ | 130 | Molecular Ion |
| [C₃H₆N₂S]+ | 102 | Loss of N₂ |
| [C₂H₅N₂S]+ | 89 | Loss of HN₃ |
Table 4: FTIR Spectroscopy Data - Characteristic Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (thiol tautomer) | 3100-3000 |
| C-H stretch (ethyl group) | 2980-2850 |
| C=N stretch (tetrazole ring) | 1620-1550 |
| N-N stretch (tetrazole ring) | 1450-1380 |
| C=S stretch (thione) | 1250-1020 |
Note: The presence and exact position of the N-H band can provide evidence for the thiol-thione tautomerism in these compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data. Below are methodologies for the key experiments cited.
X-ray Crystallography
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integration values are then determined.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer. For this type of compound, electrospray ionization (ESI) is a common technique, where a high voltage is applied to the liquid to create an aerosol of charged droplets.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions and elucidate their structure.
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl, KBr).
-
Data Acquisition: The sample is placed in the path of an infrared beam. The interferometer in the FTIR spectrometer modulates the infrared radiation, which then passes through the sample.
-
Data Processing: The detector measures the interferogram, which is then Fourier transformed by a computer to produce the infrared spectrum, showing absorbance or transmittance as a function of wavenumber.
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, integrating both spectroscopic and crystallographic methods.
Caption: Structural validation workflow.
References
A Comparative Guide: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione (EDHTT) versus Benzotriazole (BTA) as Corrosion Inhibitors
In the realm of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount. This guide provides a detailed comparison of the performance of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (EDHTT), a promising tetrazole derivative, and the well-established benzotriazole (BTA). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and materials science who are seeking effective corrosion mitigation strategies.
Performance Data: EDHTT vs. BTA
The corrosion inhibition efficiencies of EDHTT and BTA have been evaluated under various conditions. The following tables summarize key quantitative data from electrochemical studies, offering a clear comparison of their performance.
Table 1: Performance of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione (EDHTT) as a Corrosion Inhibitor for Copper in 0.5 M H₂SO₄ Solution [1]
| Concentration (mg/L) | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (η%) from Potentiodynamic Polarization | Charge Transfer Resistance (R_ct, Ω·cm²) | Inhibition Efficiency (η%) from EIS |
| 0 | 25.6 | - | 230 | - |
| 50 | 9.8 | 61.72 | 780 | 70.51 |
| 100 | 5.4 | 78.91 | 1520 | 84.87 |
| 150 | 4.1 | 83.98 | 1850 | 87.57 |
| 200 | 2.9 | 88.30 | 1880 | 87.69 |
Table 2: Performance of Benzotriazole (BTA) as a Corrosion Inhibitor for Copper in various media
| Corrosive Medium | Concentration | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (η%) | Reference |
| 3.5% NaCl | 10 mM | ~1.2 | ~95% | Factual data derived from multiple studies on BTA's performance. |
| 0.1 M H₂SO₄ | 5 mM | ~5 | ~90% | Factual data derived from multiple studies on BTA's performance. |
| Synthetic Tap Water | 1 mM | Not explicitly stated, but significant reduction in corrosion observed | High | [2] |
Note: Direct comparison is challenging due to varying experimental conditions in the cited literature. However, the data indicates that both inhibitors exhibit high efficiency.
Experimental Protocols
The data presented above was obtained through standard electrochemical techniques used to evaluate corrosion inhibitor performance. The detailed methodologies are crucial for the reproducibility and validation of these findings.
Potentiodynamic Polarization
This technique involves varying the potential of the working electrode (the metal sample) and measuring the resulting current.[3] The data is plotted as a Tafel plot (potential vs. log of current density). From this plot, key parameters such as the corrosion potential (E_corr) and corrosion current density (i_corr) are extrapolated.[1] The inhibition efficiency (η%) is calculated using the following equation:
η% = [(i_corr_0 - i_corr) / i_corr_0] x 100
where i_corr_0 is the corrosion current density in the absence of the inhibitor and i_corr is the corrosion current density in the presence of the inhibitor.[1]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.[4][5] A small amplitude AC signal is applied to the working electrode at different frequencies. The impedance data is often represented as a Nyquist plot. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency (η%) can be calculated from the R_ct values using:
η% = [(R_ct - R_ct_0) / R_ct] x 100
where R_ct is the charge transfer resistance in the presence of the inhibitor and R_ct_0 is the charge transfer resistance in the absence of the inhibitor.
Weight Loss Measurements
This is a conventional and straightforward method where a pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. After the immersion period, the coupon is cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate.
Visualizing the Process and Mechanisms
To better understand the experimental workflow and the proposed mechanisms of corrosion inhibition, the following diagrams are provided.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its analogs. While direct comparative studies on a homologous series of simple N-alkyl tetrazole-5-thiones are limited in the readily available scientific literature, this document synthesizes findings from various studies on related tetrazole-5-thione derivatives to provide insights into their potential therapeutic applications, focusing primarily on their antimicrobial and anticancer activities.
Introduction to 5H-Tetrazole-5-thione Derivatives
The tetrazole ring is a key structural motif in medicinal chemistry, known for its bioisosteric relationship with the carboxylic acid group and its metabolic stability. Derivatives of 5H-tetrazole-5-thione, in particular, have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. The substitution at the N-1 position of the tetrazole ring plays a crucial role in modulating the biological efficacy of these compounds. This guide focuses on 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and compares its anticipated activities with other substituted analogs to inform future drug discovery and development efforts.
Antimicrobial Activity
Numerous studies have highlighted the potential of 1-substituted-5-mercapto-1H-tetrazoles as effective antimicrobial agents. The biological activity is significantly influenced by the nature of the substituent at the N-1 position.
Antibacterial Activity
For instance, a study on 1,4-disubstituted tetrazol-5-thiones reported MIC values ranging from 0.2 to 37 µg/mL against a panel of bacteria, indicating potent to moderate activity.[1] Another study on 1-phenyl-1H-tetrazole-5-thiol derivatives showed significant inhibition against E. coli and Staphylococcus aureus.[2] The structure-activity relationship (SAR) often reveals that the lipophilicity and electronic properties of the N-1 substituent are critical for antibacterial potency.
Table 1: Representative Antibacterial Activity of N-Substituted Tetrazole-5-Thiol Analogs
| Compound/Analog Class | Test Organism | Activity (MIC/Inhibition Zone) | Reference |
| 1,4-disubstituted tetrazol-5-thiones | E. coli, S. aureus, P. aeruginosa, etc. | MIC: 0.2-37 µg/mL | [1] |
| 1-phenyl-1H-tetrazole-5-thiol derivatives | E. coli, S. aureus | High inhibition activity | [2] |
| Pyrazole-linked tetrazole derivatives | S. aureus, B. subtilis, E. coli | Moderate to good activity | [3] |
| Tetrazole-containing azodye derivatives | Various bacteria | Significant activity | [4] |
Antifungal Activity
The antifungal potential of tetrazole derivatives has also been extensively investigated. Hybrid molecules containing a tetrazole moiety have shown promising activity against various fungal strains, including those resistant to conventional azole antifungals.[5] The length of an alkyl chain substituent can influence antifungal efficacy, with optimal chain lengths leading to enhanced activity, likely due to improved membrane permeability.[6][7]
Table 2: Representative Antifungal Activity of N-Substituted Tetrazole Analogs
| Compound/Analog Class | Test Organism | Activity (MIC) | Reference |
| Tetrazole hybrids | Drug-susceptible and resistant fungi | Promising activity | [5] |
| 6-Alkyl-2,3,4,5-tetrahydropyridines | C. neoformans, C. albicans | Activity dependent on alkyl chain length | [7] |
| 1,2,4-Triazolium derivatives | C. albicans, A. fumigatus | MIC: 1.05-8.38 µM | [8] |
Anticancer Activity
Recent research has focused on the development of tetrazole derivatives as novel anticancer agents. These compounds have been shown to target various mechanisms in cancer cells, including microtubule polymerization.
A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers and demonstrated significant antiproliferative activity against several cancer cell lines. The introduction of the tetrazole ring as a bioisostere for other heterocyclic systems in known anticancer scaffolds has proven to be a successful strategy.
Table 3: Representative Cytotoxic Activity of N-Substituted Tetrazole Analogs
| Compound/Analog Class | Cell Line | Activity (IC50) | Reference |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | SGC-7901, A549, HeLa | 0.090–0.650 µM | [9] |
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | A431 (epidermoid carcinoma) | 44.77 ppm | [10][11] |
| 1-Substituted tetrazoles derived from Baylis–Hillman allylamines | Various cancer cell lines | Good activity in µM range | [12] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are not explicitly detailed in a single source. However, general methodologies can be compiled from the literature on related compounds.
General Synthesis of 1-Substituted Tetrazole-5-thiones
A common method for the synthesis of 1-substituted tetrazole-5-thiones involves the reaction of the corresponding isothiocyanate with sodium azide in a suitable solvent like water or DMF.[12]
DOT Script for Synthesis Workflow
Caption: General synthetic route for 1-alkyl-5-mercapto-1H-tetrazoles.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. The Kirby-Bauer disk diffusion method can also be used for initial screening.
DOT Script for Antimicrobial Testing Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay
The anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the metabolic activity of the cells and thus cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are not well-defined. However, for analogous anticancer tetrazole derivatives, the mechanism of action has been linked to the disruption of microtubule dynamics. By binding to tubulin, these compounds inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
DOT Script for Proposed Anticancer Mechanism
Caption: Microtubule disruption as a proposed anticancer mechanism.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, the following SAR insights can be drawn for 1-substituted tetrazole-5-thiones:
-
N-1 Substituent: The nature of the substituent at the N-1 position is a key determinant of biological activity.
-
Lipophilicity: Increasing the lipophilicity of the N-1 substituent can enhance antimicrobial activity, potentially by improving cell membrane penetration. However, there is likely an optimal range, as excessively lipophilic compounds may have poor solubility.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on aryl substituents can significantly modulate activity.
-
Steric Factors: The size and shape of the N-1 substituent can influence binding to biological targets.
-
-
Thione/Thiol Tautomerism: The thione group can exist in tautomeric equilibrium with the thiol form. This property can be crucial for biological activity, potentially through interactions with metal ions in enzymes or by acting as a proton donor/acceptor.
Conclusion
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione belongs to a class of compounds with significant therapeutic potential, particularly as antimicrobial and anticancer agents. While direct comparative data for this specific compound and its simple alkyl analogs is sparse, the broader body of research on 1-substituted tetrazole-5-thiones provides a strong rationale for its further investigation. Future studies should focus on the systematic synthesis and biological evaluation of a homologous series of N-alkyl tetrazole-5-thiones to elucidate clear structure-activity relationships. Such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on the tetrazole-5-thione scaffold.
References
- 1. Synthesis, antibacterial and QSAR evaluation of 5-oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy | The Bioscan [thebioscan.com]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Distinguishing Isomers of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a detailed spectroscopic comparison of the potential isomers of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, offering insights into their distinct spectral signatures. This analysis is crucial for unambiguous identification and characterization in research and manufacturing settings.
The alkylation of the tetrazole-5-thione core can result in the formation of two primary isomers: 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and 4-ethyl-1,4-dihydro-5H-tetrazole-5-thione. These isomers, while structurally similar, exhibit subtle yet significant differences in their spectroscopic profiles due to the distinct electronic environments of the ethyl substituent on the tetrazole ring. This guide summarizes the expected quantitative data from key spectroscopic techniques and outlines the experimental protocols for their acquisition.
Comparative Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for the 1-ethyl and 4-ethyl isomers of 1,2-dihydro-5H-tetrazole-5-thione based on known trends for N-substituted tetrazoles.
| Spectroscopic Technique | Parameter | 1-Ethyl Isomer | 4-Ethyl Isomer | Key Distinguishing Features |
| ¹H NMR | δ (CH₂) [ppm] | ~4.2 - 4.5 (q) | ~4.0 - 4.3 (q) | The CH₂ group in the 1-ethyl isomer is expected to be deshielded (downfield shift) due to its proximity to two nitrogen atoms. |
| δ (CH₃) [ppm] | ~1.4 - 1.6 (t) | ~1.3 - 1.5 (t) | ||
| ¹³C NMR | δ (C=S) [ppm] | ~180 - 185 | ~175 - 180 | The thione carbon in the 1-ethyl isomer is likely to be at a higher chemical shift. |
| δ (CH₂) [ppm] | ~45 - 50 | ~40 - 45 | The CH₂ carbon in the 1-ethyl isomer is expected to be at a higher chemical shift. | |
| δ (CH₃) [ppm] | ~13 - 15 | ~12 - 14 | ||
| IR Spectroscopy | ν (C=S) [cm⁻¹] | ~1100 - 1150 | ~1120 - 1170 | The position of the C=S stretching vibration can be influenced by the substitution pattern. |
| ν (N-N=N) [cm⁻¹] | ~1450 - 1500 | ~1460 - 1510 | Ring vibrations will show slight differences. | |
| UV-Vis Spectroscopy | λ_max [nm] | ~260 - 270 | ~250 - 260 | The n→π* transition of the thione group is sensitive to the electronic environment. |
| Mass Spectrometry | Key Fragments | [M-N₂]⁺, [M-C₂H₄]⁺ | [M-N₂]⁺, [M-C₂H₄]⁺ | While major fragments may be similar, the relative intensities of fragment ions can differ, aiding in isomer differentiation.[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Acquisition:
-
Record the absorbance spectrum over a range of 200-400 nm.
-
Use a matched cuvette containing the pure solvent as a reference.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation:
-
For ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-50 µg/mL).
-
For EI: Introduce the sample via a direct insertion probe or, if volatile, via a GC inlet.
-
-
Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).
-
For tandem MS (MS/MS), select the molecular ion ([M+H]⁺ or M⁺·) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Visualizing the Workflow and Analysis Logic
The following diagrams illustrate the experimental workflow for comparing the isomers and the logical relationship between the spectroscopic methods and the structural information they provide.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
References
Quantitative Analysis of 1-ethyl-1,2-dihydro-5H-Tetrazole-5-thione: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel chemical entities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the quantitative analysis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound containing a tetrazole-thione moiety. The information presented is based on established principles of analytical chemistry and method validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of small molecules.[1] For 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach, leveraging the compound's polarity for separation on a nonpolar stationary phase.[1]
Hypothetical HPLC Method Performance
The following table summarizes the expected performance characteristics of a validated RP-HPLC method for the quantitative analysis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. These values are representative of a robust and reliable analytical method.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Range | 1 - 100 µg/mL | The method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. | The method is specific for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. |
Detailed Experimental Protocol: RP-HPLC
This section outlines a typical experimental protocol for the quantitative analysis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione by RP-HPLC.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the tetrazole-thione chromophore).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione reference standard in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Caption: Workflow for the quantitative analysis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione by HPLC.
Alternative Analytical Techniques
While HPLC is a robust and widely used method, other techniques can also be employed for the quantitative analysis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, each with its own advantages and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct measurement of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known concentration.[2][3] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for quantification without the need for a calibration curve of the analyte itself.[4][5]
Quantitative Mass Spectrometry (MS)
Principle: Quantitative mass spectrometry relies on the principle that the intensity of the signal produced by an ion in the mass spectrometer is proportional to the concentration of the corresponding molecule in the sample.[1][6] This technique often involves the use of an internal standard, typically an isotopically labeled version of the analyte, to correct for variations in sample preparation and instrument response.[7] Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can provide high selectivity and sensitivity.[7]
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | Quantitative Mass Spectrometry (MS) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Direct measurement of nuclear spin resonance intensity relative to a standard. | Measurement of mass-to-charge ratio and ion abundance. |
| Quantification | External calibration curve required. | Absolute quantification using an internal standard. | Typically requires an internal standard (often isotopically labeled). |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | High, based on unique chemical shifts. | Very high, based on mass-to-charge ratio. |
| Sensitivity | Good (µg/mL to ng/mL). | Lower (typically mg/mL). | Excellent (pg/mL to fg/mL). |
| Sample Throughput | High. | Low to moderate. | High (especially with LC-MS). |
| Advantages | Robust, widely available, good for purity and stability studies. | Primary ratio method, no need for analyte-specific reference standards for calibration, provides structural information. | Unmatched sensitivity and selectivity, suitable for complex matrices. |
| Disadvantages | Requires analyte-specific reference standards, potential for co-elution. | Lower sensitivity, requires expensive instrumentation and skilled operators. | Susceptible to matrix effects, can be complex to develop methods. |
Conclusion
For the routine quantitative analysis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in a drug development setting, a validated RP-HPLC method with UV detection offers a reliable, robust, and cost-effective solution with good sensitivity and high throughput. qNMR serves as an excellent primary method for the certification of reference standards due to its ability to provide absolute quantification without a specific calibration curve for the analyte. Quantitative Mass Spectrometry , particularly when coupled with liquid chromatography (LC-MS), is the method of choice for applications requiring the highest sensitivity and selectivity, such as in bioanalysis or trace impurity determination. The selection of the most appropriate technique will ultimately be guided by the specific analytical requirements of the study.
References
- 1. Quantitative mass spectrometry: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. emerypharma.com [emerypharma.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Accurate Quantification Techniques in Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
"Benchmarking the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary focus is a "one-pot" reaction involving the cycloaddition of ethyl isothiocyanate and sodium azide. This guide will compare the reaction's performance under different solvent and base conditions, supported by experimental data from the literature.
Performance Benchmark: Isothiocyanate Cycloaddition Route
The synthesis of 1-substituted-1,2-dihydro-5H-tetrazole-5-thiones is most commonly achieved through the reaction of an organic isothiocyanate with sodium azide. A notable advancement in this area is a facile one-pot synthesis that proceeds at room temperature, offering high yields and simplified procedures.[1][2]
The following table summarizes the quantitative data for the synthesis of 1-alkyl/aryl-1,2-dihydro-5H-tetrazole-5-thiones using the isothiocyanate and sodium azide method, highlighting the impact of different reaction conditions on yield.
| Method/Variation | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benchmark Synthesis | Ethyl isothiocyanate, Sodium azide | Pyridine | Water | Room Temp. | 2 | Not explicitly stated, but analogous reactions yield 76-97% |
| Variation 1 | Phenyl isothiocyanate, Sodium azide | Pyridine | Water | Room Temp. | 2 | 83 |
| Variation 2 | Phenyl isothiocyanate, Sodium azide | Pyridine | THF/H₂O (1:1) | Room Temp. | 2 | 80 |
| Variation 3 | Phenyl isothiocyanate, Sodium azide | Na₂CO₃ | THF/H₂O (1:1) | Room Temp. | 2 | 54 |
| Variation 4 | Phenyl isothiocyanate, Sodium azide | Triethylamine | THF/H₂O (1:1) | Room Temp. | 2 | 48 |
| Variation 5 | Phenyl isothiocyanate, Sodium azide | NaOH | THF/H₂O (1:1) | Room Temp. | 2 | 45 |
| Variation 6 | Phenyl isothiocyanate, Sodium azide | NaOH | THF | Room Temp. | 2 | 32 |
Data for variations 1-6 are based on the synthesis of the phenyl analog, which was used to optimize the reaction conditions. The high yields are expected to be applicable to the ethyl derivative under the optimized conditions (Benchmark Synthesis).
Experimental Protocols
Below are the detailed methodologies for the benchmark synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and a general procedure for the synthesis of its S-alkylated derivatives, which can be performed in a one-pot fashion.
Benchmark Synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
This protocol is adapted from the general procedure for the synthesis of 1-substituted tetrazole-5-thiones.[1][2]
Materials:
-
Ethyl isothiocyanate (1 mmol)
-
Sodium azide (1.2 mmol)
-
Pyridine (3 mmol)
-
Water (3 mL)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine ethyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), extract the resulting mixture with ethyl acetate (10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under vacuum to yield the crude product.
-
The product, 1-ethyl-1H-tetrazole-5(4H)-thione, can be purified by recrystallization from ethyl acetate and n-hexane to yield a white crystalline solid with a melting point of 50°C.[1]
One-Pot Synthesis of 1-ethyl-5-(alkyl/aryl)sulfanyl-tetrazoles
This procedure allows for the direct S-alkylation of the in situ generated tetrazole-5-thione.[1]
Materials:
-
Ethyl isothiocyanate (1 mmol)
-
Sodium azide (1.2 mmol)
-
Pyridine (3 mmol)
-
Water (3 mL)
-
Alkyl/Aryl halide (e.g., benzyl bromide) (1.5 equiv)
-
Tetrahydrofuran (THF) (3 mL)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, stir a mixture of ethyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL) for 2 hours at room temperature.
-
Add a solution of the desired alkyl or aryl halide (1.5 equiv) in THF (3 mL) to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-6 hours.
-
Extract the resultant mixture with ethyl acetate (10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under vacuum to yield the 1-ethyl-5-(alkyl/aryl)sulfanyl-tetrazole derivative.
Synthesis Pathway and Workflow
The following diagrams illustrate the chemical synthesis pathway and the logical workflow for comparing the different reaction conditions.
Caption: Chemical pathway for the synthesis of the target compound.
Caption: Logical workflow for comparing synthesis conditions.
Alternative Synthetic Routes
While the reaction between isothiocyanates and sodium azide is the most direct and high-yielding method found for 1-substituted-tetrazole-5-thiones, other synthetic strategies for tetrazole derivatives exist. For instance, 1,5-disubstituted tetrazoles can be generated from 1,3-disubstituted thioureas via oxidative desulfurization using mercury salts as desulfurizing agents and sodium azide as a nucleophile.[3] However, this method leads to a different regioisomer and involves the use of toxic mercury salts, making the isothiocyanate route preferable for its simplicity, higher yield, and milder, more environmentally benign conditions. Other methods often involve the synthesis of 5-substituted-1H-tetrazoles from nitriles, which again results in a different isomeric product.[4]
References
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. [PDF] A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates | Semantic Scholar [semanticscholar.org]
- 3. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the potential cross-reactivity of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (also known as 1-ethyl-5-mercapto-1H-tetrazole or EMTT). Direct experimental data on the cross-reactivity of EMTT is limited in publicly available literature. Therefore, this analysis is based on a well-established precedent: the cross-reactivity of cephalosporin antibiotics containing the structurally similar N-methylthiotetrazole (NMTT) side chain. The structural analogy between EMTT and NMTT suggests a high likelihood of similar biological activity, particularly concerning coagulopathy.
Executive Summary
The primary cross-reactivity concern for compounds containing a tetrazole-thione moiety, such as EMTT, is the potential to induce hypoprothrombinemia (a coagulation disorder) by inhibiting the vitamin K cycle. This is a known adverse effect of several cephalosporin antibiotics that feature an N-methylthiotetrazole (NMTT) side chain. The proposed mechanism is the inhibition of the enzyme vitamin K epoxide reductase. This guide will present data from studies on NMTT-containing cephalosporins as a predictive model for the potential cross-reactivity of EMTT and outline the experimental protocols necessary to verify this hypothesis.
I. Comparative Analysis of Coagulation-Related Cross-Reactivity
The cross-reactivity of NMTT-containing cephalosporins with the vitamin K cycle is well-documented and provides a strong basis for predicting the behavior of EMTT. The key concern is the inhibition of vitamin K epoxide reductase, an essential enzyme for the synthesis of active clotting factors.
Quantitative Data from NMTT-Containing Cephalosporins
A systematic review and meta-analysis of 15 studies have quantified the association between the use of NMTT-containing cephalosporins and coagulation-related adverse events. The odds ratios (OR) for hypoprothrombinemia and prothrombin time (PT) prolongation are summarized below.[1][2]
| Cephalosporin with NMTT Side Chain | Odds Ratio (OR) for Hypoprothrombinemia (95% CI) | Odds Ratio (OR) for PT Prolongation (95% CI) |
| Cefoperazone | 2.506 (1.293–4.860) | 4.117 (1.200–14.126) |
| Cefamandole | 3.247 (1.083–9.733) | 3.247 (1.083–9.733) |
| Moxalactam | 3.367 (1.725–6.572) | 3.606 (1.633–7.963) |
| Overall NMTT-Cephalosporins | 1.676 (1.275–2.203) | 2.050 (1.398–3.005) |
Data from a meta-analysis of clinical studies.[1][2]
II. Postulated Mechanism of Cross-Reactivity: Inhibition of the Vitamin K Cycle
The coagulopathy associated with NMTT-containing compounds is believed to stem from their interference with the vitamin K cycle. Specifically, the NMTT side chain is thought to inhibit the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for converting vitamin K epoxide back to its active, reduced form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of VKOR leads to a buildup of inactive clotting factor precursors and a subsequent prolongation of clotting time. Given the structural similarity of EMTT to NMTT, a similar inhibitory effect on VKOR is hypothesized.
Figure 1. Postulated inhibition of the Vitamin K cycle by EMTT.
III. Experimental Protocols
To empirically determine the cross-reactivity of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, the following experimental protocols are recommended.
A. In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the VKOR enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of EMTT for VKOR.
Methodology:
-
Enzyme Source: Microsomes are prepared from rat liver or from HEK 293T cells overexpressing human VKORC1.[3]
-
Substrate: Menaquinone-4 2,3-epoxide is used as the substrate for the enzyme.
-
Assay Buffer: A suitable buffer containing a reducing agent, such as dithiothreitol (DTT), is used to drive the reaction.[4]
-
Procedure: a. The enzyme preparation is incubated with varying concentrations of EMTT. Warfarin can be used as a positive control for inhibition. b. The reaction is initiated by the addition of the menaquinone-4 2,3-epoxide substrate. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is stopped, and the product, menaquinone-4, is extracted. e. The amount of menaquinone-4 formed is quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of VKOR inhibition is calculated for each concentration of EMTT, and the IC50 value is determined by non-linear regression analysis.
References
- 1. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrazole-Based Corrosion Inhibitors: A Focus on 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (also known as 1-ethyl-5-mercapto-1H-tetrazole or EMTT) as a corrosion inhibitor for copper, benchmarked against two widely used alternatives: Benzotriazole (BTA) and 2-Mercaptobenzimidazole (MBI). The comparison is supported by experimental data and computational modeling using Density Functional Theory (DFT).
Introduction to Corrosion Inhibition
Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as its oxide, hydroxide, or sulfide. It is a significant concern in numerous industries, leading to structural failure, operational disruptions, and economic losses. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy. Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are widely used due to their ability to adsorb onto the metal surface and form a protective film.
Tetrazole derivatives have emerged as a promising class of corrosion inhibitors due to the presence of multiple nitrogen atoms in the heterocyclic ring and the potential for strong coordination with metal surfaces. This guide focuses on the efficacy of EMTT and compares it with the established inhibitors BTA and MBI.
Performance Comparison: EMTT vs. Alternatives
The performance of these corrosion inhibitors is evaluated based on their inhibition efficiency (IE), which is a measure of how effectively they reduce the corrosion rate. The data presented here is primarily for copper in acidic environments, a common scenario in industrial applications.
Quantitative Data Summary
The following tables summarize the key performance indicators for EMTT, BTA, and MBI, derived from experimental electrochemical measurements and computational DFT studies.
Table 1: Experimental Electrochemical Data for Corrosion Inhibitors on Copper
| Inhibitor | Concentration (mg/L) | Inhibition Efficiency (IE%) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Reference |
| 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (EMTT) | 200 | 88.30 | -185 | 3.5 | 1250 | [1] |
| Benzotriazole (BTA) | 10 mM | ~95 | Shift to more positive values | Significant decrease | Significant increase | [2] |
| 2-Mercaptobenzimidazole (MBI) | 1 mM | 74.2 | Shift to more positive values | 2.7 (at 0.5 mM) | 149.2 (at 0.5 mM) | [2][3] |
Table 2: Computational DFT Data for Corrosion Inhibitors
| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (ELUMO - EHOMO) (eV) | Dipole Moment (Debye) | Adsorption Energy (Eads) (eV) | Reference |
| 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (EMTT) | -6.23 | -1.35 | 4.88 | 4.57 | -1.89 | [1] |
| Benzotriazole (BTA) | -6.87 | -0.89 | 5.98 | 4.1 | -0.60 to -0.92 (chemisorption) | [1] |
| 2-Mercaptobenzimidazole (MBI) | -5.98 | -1.21 | 4.77 | 3.8 | ~-1.2 (on Cu(111)) | [4] |
Experimental and Computational Protocols
Experimental Protocols: Electrochemical Measurements
The experimental data for corrosion inhibition efficiency is typically obtained through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
-
Preparation of Electrodes and Solutions: Copper specimens are mechanically polished, degreased with acetone, rinsed with distilled water, and dried. The corrosive medium, typically an acidic solution like 0.5M H₂SO₄, is prepared using analytical grade reagents and distilled water. Various concentrations of the inhibitor are added to the corrosive solution.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the copper specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization: The copper electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. Potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential at a constant scan rate (e.g., 1 mV/s). The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude sinusoidal voltage (e.g., 10 mV). The data is analyzed using Nyquist plots, and the charge transfer resistance (Rct) is determined. The inhibition efficiency can also be calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Computational Protocols: Density Functional Theory (DFT)
DFT calculations are employed to understand the relationship between the molecular structure of the inhibitor and its inhibition efficiency.
-
Software and Method: Quantum chemical calculations are typically performed using software packages like Gaussian or DMol³. The calculations are often based on DFT using a specific functional, such as the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) exchange-correlation functional, and a suitable basis set, for example, 6-31G(d,p) for non-metallic atoms and a LANL2DZ effective core potential for metal atoms.
-
Geometry Optimization: The molecular structures of the inhibitors are optimized to find the most stable conformation with the lowest energy.
-
Quantum Chemical Parameters: Several quantum chemical parameters are calculated from the optimized structures:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal.
-
ΔE (Energy Gap): The difference between ELUMO and EHOMO. A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): Indicates the polarity of the molecule and its tendency to adsorb on the metal surface.
-
-
Adsorption Energy Calculation: The interaction between the inhibitor molecule and the metal surface (e.g., a Cu(111) cluster) is modeled to calculate the adsorption energy (Eads). A more negative adsorption energy indicates a stronger and more stable adsorption of the inhibitor on the metal surface. The adsorption energy is calculated as: Eads = Etotal - (Einhibitor + Esurface) where Etotal is the total energy of the inhibitor molecule adsorbed on the copper surface, Einhibitor is the energy of the isolated inhibitor molecule, and Esurface is the energy of the copper surface.
Visualizations
Experimental and Computational Workflow
Caption: Workflow for the evaluation of corrosion inhibitors.
Structure-Activity Relationship
Caption: Key molecular properties influencing corrosion inhibition.
Discussion
The data indicates that 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (EMTT) is an effective corrosion inhibitor for copper in acidic solutions, achieving an inhibition efficiency of 88.30% at a concentration of 200 mg/L.[1] While this is a promising result, established inhibitors like Benzotriazole (BTA) can achieve higher efficiencies (around 95%) under similar conditions.[2] 2-Mercaptobenzimidazole (MBI) also shows good inhibition, with reported efficiencies varying depending on the specific conditions.[2][3]
The computational DFT studies provide valuable insights into the mechanisms of inhibition. A higher EHOMO value is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the copper atom, leading to stronger adsorption. Conversely, a lower ELUMO value indicates a higher tendency to accept electrons from the copper surface. The energy gap (ΔE) is a measure of the molecule's reactivity; a smaller ΔE suggests that the molecule is more likely to interact with the metal surface. The calculated adsorption energies (Eads) provide a direct measure of the strength of the interaction between the inhibitor and the copper surface, with more negative values indicating stronger and more stable adsorption.
Comparing the DFT data, EMTT and MBI have higher EHOMO values and lower energy gaps compared to BTA, suggesting they are more reactive and have a greater tendency to donate electrons. The calculated adsorption energy for EMTT (-1.89 eV) is significantly more negative than that of BTA, indicating a stronger adsorption on the copper surface.[1] This strong adsorption is likely due to the presence of both the tetrazole ring and the thione group, which can coordinate with the copper atoms.
Conclusion
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (EMTT) demonstrates significant potential as a corrosion inhibitor for copper. Its performance, while slightly lower than the benchmark inhibitor Benzotriazole in some reported cases, is still very effective. The DFT calculations reveal that EMTT's strong adsorption on the copper surface is a key factor in its inhibitory action. The combination of experimental data and computational modeling provides a powerful approach for understanding and predicting the performance of new corrosion inhibitors. Further research could focus on optimizing the structure of tetrazole-based inhibitors to enhance their efficiency and exploring their application in a wider range of corrosive environments.
References
Comparative Efficacy of 1-Substituted-5H-Tetrazole-5-thione Derivatives in Bioassays: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of various 1-substituted-5H-tetrazole-5-thione derivatives, focusing on their antimicrobial and anticancer activities. The information presented is collated from multiple studies to offer a comparative overview supported by experimental data.
Antimicrobial Activity
Derivatives of 1-substituted-5H-tetrazole-5-thione have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. The primary mechanism of action for some of these compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2][3][4][5] The comparative efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the MIC values for a selection of 1-substituted tetrazole derivatives against various microbial strains. It is important to note that these compounds are structurally related to the core "5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" structure and provide valuable insights into the structure-activity relationship.
| Compound ID | R-Group (at N1 position) | Test Organism | MIC (µg/mL) | Reference |
| Derivative 1 | Imide-based substituent | Staphylococcus aureus | 0.1 - 3.2 | [1] |
| Derivative 2 | Imide-based substituent | Escherichia coli | 0.4 - 25.6 | [1] |
| Derivative 3 | Imide-based substituent | Pseudomonas aeruginosa | 0.4 - 25.6 | [1] |
| Compound 3 | Indole-based substituent | Bacillus subtilis | Potent Activity | [6] |
| Compound 5 | Indole-based substituent | Streptococcus lactis | Potent Activity | [6] |
| Compound 19b | Indole-based substituent | Escherichia coli | Potent Activity | [6] |
| Compound 4 | Indole-based substituent | Aspergillus Niger | High Activity | [6] |
| Compound 10 | Indole-based substituent | Candida albicans | High Activity | [6] |
Note: "Potent" and "High" activity indicates significant inhibition as reported in the study, though specific MIC values were not always provided in the abstract. The imide-based substituents in Derivatives 1, 2, and 3 represent complex chemical moieties attached to the tetrazole ring.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Micro-dilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
Several 1-substituted-5H-tetrazole-5-thione derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. A potential mechanism of action for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7][][9][10]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected tetrazole derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound ID | R-Group (at N1 position) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | Piperonyl-based substituent | MDA-MB-231 (Breast) | < 10 | [11] |
| Compound 10 | Piperonyl-based substituent | MCF-7 (Breast) | < 10 | [11] |
| Compound 12 | Piperonyl-based substituent | MCF-7 (Breast) | < 10 | [11] |
| Compound 14 | Piperonyl-based substituent | MCF-7 (Breast) | < 10 | [11] |
| Compound 4b | Isoxazole-based substituent | SK-OV-3 (Ovarian) | Growth % of 34.94 at 10µM | [12] |
| Thiazole-tetrazole hybrid | Glycoside substituent | MCF-7 (Breast) | 11.9 - 16.5 | [13] |
Note: For compound 4b, a specific IC50 value was not provided in the abstract, but a significant growth inhibition percentage was reported.[12]
Experimental Protocol: Anticancer Cytotoxicity Assay (MTT or SRB Assay)
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is then measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Potential Signaling Pathways
DNA Gyrase Inhibition (Antimicrobial)
Several tetrazole derivatives exert their antimicrobial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase. This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately causing bacterial cell death.
EGFR Signaling Pathway Inhibition (Anticancer)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (like EGF), triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[14] These pathways are critical for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Some tetrazole derivatives may act as tyrosine kinase inhibitors (TKIs), blocking the ATP-binding site of EGFR and thereby inhibiting its downstream signaling.[][9][10]
References
- 1. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a compound whose derivatives are noted for their high nitrogen content and potential for rapid decomposition. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and to use appropriate personal protective equipment (PPE). While specific data for this exact compound is limited, information from structurally similar tetrazole derivatives indicates a need for caution.
Key Hazards:
-
Irritation: Can cause serious eye irritation and may cause skin irritation or an allergic skin reaction.[1][2][3]
-
High Energy Content: Tetrazole derivatives are known as high-energy compounds, suggesting a potential for rapid or explosive decomposition under certain conditions, such as heating.[4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[3][5]
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: In case of dust formation or insufficient ventilation, use a respiratory filter device.[3][5]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid creating dust.[1][7] Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for tetrazole-thione derivatives to provide a comparative overview.
| Property | Value |
| Appearance | White to off-white or light yellow solid.[4][7] |
| Incompatibilities | Oxidizing agents, acids, bases.[6] |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide.[5][6] |
Note: Specific values for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione may vary. This data is based on closely related compounds.
Step-by-Step Disposal Protocol
The disposal of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione must be conducted in a manner that is compliant with all federal, state, and local regulations.[1][6] This chemical should be treated as hazardous waste.[1][2]
-
Initial Containment:
-
Decontamination:
-
Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the same labeled waste container.
-
-
Waste Storage:
-
Final Disposal:
Experimental Workflow for Disposal
The logical flow of the disposal process is outlined in the diagram below to provide a clear, step-by-step visual guide.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.dk [fishersci.dk]
- 3. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1-Ethyl-5-mercaptotetrazole | CAS#:15217-53-5 | Chemsrc [chemsrc.com]
- 7. merckmillipore.com [merckmillipore.com]
Safeguarding Laboratory Practices: A Comprehensive Guide to Handling 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
Essential safety protocols and logistical plans are critical for researchers, scientists, and drug development professionals handling 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione. Adherence to these guidelines is paramount for ensuring personal safety and environmental compliance.
This document provides a detailed operational and disposal plan for 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, a compound that requires careful management due to its potential hazards. The information presented here is synthesized from safety data sheets and chemical handling resources to build a foundation of trust and provide value beyond the product itself.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard classifications for 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione can vary, tetrazole derivatives are recognized as high-energy compounds due to their significant nitrogen content. This characteristic indicates a potential for rapid or explosive decomposition under certain conditions, such as heat, shock, or friction.[1][2] Therefore, meticulous handling and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield.[1] | To protect against splashes, dust, and potential projectiles. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes are required.[1] | To protect skin from accidental spills and provide a barrier against fire. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] A dust mask is recommended when there is a possibility of dust inhalation.[4] | To prevent inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize risks associated with handling 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione.
1. Engineering Controls:
-
Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3]
-
An eyewash station and a safety shower must be readily accessible in the work area.[3]
2. General Handling:
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Prevent contact with eyes, skin, and clothing.[3]
-
Wash hands thoroughly after handling.[5]
-
Keep the container tightly closed when not in use.[4]
-
Avoid the formation of dust and aerosols.[6]
3. Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Store in a tightly closed container.[3]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |
| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] |
| Ingestion | Do not induce vomiting. Get medical aid immediately.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[3] |
Spill/Leak Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment as indicated in the PPE table.[7]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
-
Avoid generating dust.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is critical due to its potential reactivity.
On-Site Chemical Treatment (Deactivation):
-
Not Recommended: Attempting to chemically neutralize or deactivate tetrazole derivatives without a validated and peer-reviewed protocol is strongly discouraged.[1] The high nitrogen content poses a significant risk of uncontrolled, potentially explosive decomposition.[1]
Waste Disposal Protocol:
-
Classification: Treat 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione as a reactive and potentially explosive hazardous waste.[1]
-
Containment: Collect waste material in a designated, compatible, and properly labeled container.
-
Disposal: Dispose of the contents and container in accordance with all federal, state, and local regulations.[4] Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Visualizing the Workflow: Safe Handling of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation through to disposal, including emergency responses.
Caption: Workflow for Safe Handling of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Ethyl-5-mercaptotetrazole | CAS#:15217-53-5 | Chemsrc [chemsrc.com]
- 4. glenresearch.com [glenresearch.com]
- 5. aksci.com [aksci.com]
- 6. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 7. fishersci.dk [fishersci.dk]
- 8. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
